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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, a pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, a pyridine derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific molecule, this guide will also draw upon information from structurally similar compounds to provide a thorough understanding of its expected properties, synthesis, and potential applications.

Compound Identification and Physicochemical Properties

As of the latest literature review, a specific CAS number for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid has not been publicly assigned. This suggests that it may be a novel compound or a research intermediate that is not yet widely cataloged. However, based on its structure, we can predict its key physicochemical properties. For comparative purposes, data for structurally related pyridine acetic acid derivatives are provided below.

Table 1: Physicochemical Properties of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid and Related Compounds

Property2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (Predicted)(2-Chloro-pyridin-4-yl)-acetic acid[1]2-(6-Methylpyridin-3-yl)acetic acid2-(2,6-dichloropyridin-4-yl)acetic acid
CAS Number Not Assigned887580-55-419733-96-11227515-02-7
Molecular Formula C₈H₈ClNO₂C₇H₆ClNO₂C₈H₉NO₂C₇H₅Cl₂NO₂
Molecular Weight ~185.61 g/mol 171.58 g/mol 151.16 g/mol 206.03 g/mol
Physical Form Solid (Predicted)SolidSolidSolid
Melting Point Not AvailableNot Available160 °CNot Available
Boiling Point Not AvailableNot Available125-127 °C at 760 mmHgNot Available
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and DMSO (Predicted)Not AvailableNot AvailableNot Available

Synthesis Strategies

The synthesis of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route would involve the elaboration of a pre-functionalized pyridine ring.

A common strategy for the synthesis of phenylacetic acids and their heteroaromatic analogs involves the hydrolysis of a corresponding nitrile or ester precursor.[2] For the target compound, a potential synthetic pathway is outlined below.

G cluster_0 Synthetic Pathway A 2-Chloro-4,6-dimethylpyridine B Side-chain bromination A->B NBS, BPO C 2-Chloro-4-(bromomethyl)-6-methylpyridine B->C D Cyanation C->D NaCN, DMSO E 2-(2-Chloro-6-methylpyridin-4-yl)acetonitrile D->E F Hydrolysis E->F H2SO4, H2O G 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid F->G

Caption: A potential synthetic route to 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

Experimental Protocol: A Generalized Approach

  • Side-Chain Bromination: 2-Chloro-4,6-dimethylpyridine would be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride. The reaction mixture would be heated under reflux to initiate the bromination of one of the methyl groups.

  • Cyanation: The resulting 2-chloro-4-(bromomethyl)-6-methylpyridine would then be reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction would yield 2-(2-Chloro-6-methylpyridin-4-yl)acetonitrile.

  • Hydrolysis: The final step would involve the acidic or basic hydrolysis of the nitrile group. For instance, heating the acetonitrile derivative in the presence of aqueous sulfuric acid would lead to the formation of the desired carboxylic acid, 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

Applications in Research and Drug Development

Substituted pyridine acetic acids are valuable building blocks in medicinal chemistry. The structural motif of a pyridine ring linked to an acetic acid moiety is present in a number of biologically active compounds. The chloro and methyl substituents on the pyridine ring of the target molecule offer sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Derivatives of similar structures, such as 2-(2,6-dichloropyridin-4-yl)acetic acid, are utilized as chemical intermediates in the synthesis of compounds with potential applications in materials science and medicinal chemistry.[3] The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space in drug discovery programs.[3]

G cluster_0 Chemical Utility A 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid B Amide Coupling A->B R-NH2, Coupling agents C Esterification A->C R-OH, Acid catalyst D Further Derivatization B->D C->D

Caption: Potential derivatization of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is not available. However, based on the known hazards of structurally similar compounds, such as other chlorinated pyridine derivatives and carboxylic acids, the following precautions should be taken.

Hazard Identification (Predicted):

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1][2]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly sealed container in a cool, dry place.

First Aid Measures (General Recommendations):

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4]

Conclusion

2-(2-Chloro-6-methylpyridin-4-yl)acetic acid represents a potentially valuable, yet undercharacterized, building block for chemical synthesis and drug discovery. While direct experimental data for this compound is scarce, a comprehensive understanding of its likely properties and reactivity can be inferred from related and well-documented analogs. The synthetic routes and handling precautions outlined in this guide provide a solid foundation for researchers and scientists looking to work with this and similar pyridine derivatives. As with any chemical, all handling and reactions should be conducted by trained professionals with appropriate safety measures in place.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • PubChem. (n.d.). 2-(4-Chloro-2,6-dimethylphenyl)acetic acid. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: The 2-Chloro-6-Methylpyridine Scaffold in Medicinal Chemistry

The following technical guide details the therapeutic utility, synthetic versatility, and experimental application of 2-chloro-6-methylpyridine (CAS 18368-63-3) in modern drug discovery. Status: Definitive Guide for Drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, synthetic versatility, and experimental application of 2-chloro-6-methylpyridine (CAS 18368-63-3) in modern drug discovery.

Status: Definitive Guide for Drug Discovery Professionals Scope: Synthetic Utility, Pharmacophore Integration, and Therapeutic Applications

Executive Summary

In the landscape of heterocyclic drug design, 2-chloro-6-methylpyridine (2-C-6-MP) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine atom and the nucleophilic/oxidizable C6-methyl group allow medicinal chemists to rapidly expand chemical space. This guide explores the application of 2-C-6-MP derivatives in oncology (kinase inhibition) and inflammation (COX-2/P2X7 modulation), providing validated protocols for synthesis and bioassay integration.

Chemical Scaffold Analysis: The Orthogonal Handle

The 2-chloro-6-methylpyridine core offers a unique advantage in Lead Optimization (LO) campaigns: site-selective functionalization .

Structural Pharmacophores
  • The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the "hinge region" of kinase domains or the benzodiazepine binding site of GABA-A receptors.

  • The C2-Chlorine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Methyl: A "metabolic handle" or synthetic anchor. It can be left as-is to provide steric bulk and lipophilicity, or oxidized to a carbaldehyde/carboxylic acid for further elaboration.

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactivityMap cluster_legend Reaction Type Core 2-Chloro-6-methylpyridine (Scaffold) Suzuki Bi-aryl Derivatives (Kinase Inhibitors) Core->Suzuki Pd-Cat Coupling (C2 Functionalization) Amination 2-Amino-6-methylpyridine (Nalidixic Acid Precursor) Core->Amination S_NAr / Buchwald (C2 Substitution) Oxidation 6-Chloropicolinic Acid (P2X7 Antagonists) Core->Oxidation KMnO4 Oxidation (C6 Functionalization) Radical 6-(Trichloromethyl)pyridine (Agrochemicals/Nitrapyrin) Core->Radical Chlorination (C6 Radical Subst.) key1 Red Arrow: Electrophilic Site (C2) key2 Green Arrow: Nucleophilic/Alkyl Site (C6)

Figure 1: Divergent synthesis map showing orthogonal functionalization of the C2 (Cl) and C6 (Me) positions.

Therapeutic Applications & Mechanism of Action[1][2][3][4][5]

Oncology: Kinase Inhibition

Pyridine derivatives are foundational in kinase inhibitor design. The N1 nitrogen often mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Mechanism: 2-C-6-MP derivatives can be coupled with aryl boronic acids to create bi-aryl systems that occupy the hydrophobic pocket of kinases like Src or Abl .

  • Case Study Relevance: The structural logic mirrors that of Dasatinib (though Dasatinib uses a pyrimidine/thiazole core, the principle of using a nitrogen heterocycle with a methyl "gatekeeper" substituent is identical).

Inflammation: COX-2 and P2X7 Modulation[6]
  • COX-2 Inhibitors: The 6-methylpyridine moiety is a key structural element in Etoricoxib (Arcoxia).[1] The methyl group provides selectivity for the COX-2 side pocket (Val523), differentiating it from COX-1. 2-C-6-MP serves as a viable starting material for synthesizing 2,3-bipyridine analogs.

  • P2X7 Antagonists: Blockade of the P2X7 purinergic receptor is a target for neuropathic pain.[2] Substituted pyridines (derived via C2-amination of 2-C-6-MP) prevent ATP-induced pore formation and IL-1β release.

Agrochemicals (Industrial Baseline)

While this guide focuses on pharma, it is critical to note that 2-C-6-MP is the direct precursor to Nitrapyrin (via trichlorination of the methyl group), a commercial nitrification inhibitor. This ensures the starting material is cheap and available at multi-kilogram scales for drug development.

Experimental Protocols

Synthesis Protocol: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesize a 2-aryl-6-methylpyridine intermediate for a kinase inhibitor library. Rationale: The chlorine at C2 is deactivated compared to 2-bromopyridine but can be activated using electron-rich phosphine ligands (e.g., SPhos or XPhos).

Reagents:

  • Substrate: 2-Chloro-6-methylpyridine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂ and SPhos. Add Toluene and stir for 5 mins to generate the active catalytic species.

  • Addition: Add 2-Chloro-6-methylpyridine, Phenylboronic acid, and K₃PO₄.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 100°C for 12 hours. The high temperature is required to overcome the oxidative addition barrier of the aryl chloride.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the starting material peak (GC-MS m/z 127) and appearance of the bi-aryl product (m/z 169).

  • Troubleshooting: If conversion is low (<50%), switch the ligand to XPhos or the base to Cs₂CO₃ .

Bioassay Protocol: P2X7 Receptor Antagonist Screening

Objective: Evaluate 2-C-6-MP derivatives for ability to block ATP-gated Ca²⁺ influx. System: HEK293 cells stably expressing human P2X7 receptor.

Workflow:

  • Cell Plating: Seed HEK293-hP2X7 cells in 384-well black-walled plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add synthesized pyridine derivatives (0.1 nM – 10 µM) and incubate for 20 mins.

  • Agonist Challenge: Inject BzATP (specific P2X7 agonist, EC₈₀ concentration).

  • Measurement: Monitor fluorescence (Ex 490nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

Data Analysis: Calculate % Inhibition relative to control (BzATP alone). Plot log[concentration] vs. response to determine IC₅₀.

Visualizing the Drug Discovery Workflow

The following diagram outlines the logical flow from the raw scaffold to a lead candidate, highlighting the decision gates.

Workflow Start Start: 2-Chloro-6-methylpyridine Step1 Step 1: C2 Functionalization (Suzuki Coupling / SNAr) Start->Step1 Check1 QC: Purity > 95%? Step1->Check1 Check1->Step1 No (Repurify) Step2 Step 2: C6-Methyl Oxidation (To Carboxylic Acid) Check1->Step2 Yes Step3 Step 3: Amide Coupling (Linker Attachment) Step2->Step3 Bioassay Bioassay: Kinase/P2X7 Screen Step3->Bioassay Decision Hit Validation (IC50 < 1 µM) Bioassay->Decision Decision->Step1 Fail (SAR Iteration) Lead Lead Candidate Decision->Lead Pass

Figure 2: Iterative Lead Optimization workflow utilizing the 2-chloro-6-methylpyridine scaffold.

Quantitative Data Summary: Comparative Reactivity

Reaction TypePositionReagent SystemTypical YieldKey Reference
Suzuki Coupling C2-ClPhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃85-92%[1]
Buchwald-Hartwig C2-ClMorpholine, Pd₂(dba)₃, BINAP78-85%[2]
Benzylic Oxidation C6-MeSeO₂ (Selenium Dioxide)60-70%[3]
Radical Chlorination C6-MeCl₂ (gas), UV light>90%[4]

References

  • Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-amino-alkylpyridines (US4628097A).Google Patents.
  • Discovery of P2X7 receptor-selective antagonists. British Journal of Pharmacology. Available at: [Link]

  • Preparation method of 2-chloro-6-trichloromethyl pyridine (CN101648905B). Google Patents.[3] Available at:

Sources

Foundational

A Guide to Determining the Solubility Profile of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid in Organic Solvents

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, a compound of interest in medicinal chemistry and material science. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper serves as a practical guide for researchers to establish this critical physicochemical parameter.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a critical determinant of its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1][2][3] A thorough understanding of a compound's solubility in a range of organic solvents enables:

  • Process Optimization: Selection of appropriate solvents for reactions, crystallization, and purification.

  • Formulation Development: Creation of stable and effective dosage forms, including solutions, suspensions, and amorphous solid dispersions.[1]

  • Predictive Modeling: Informing computational models to predict the behavior of the compound in different environments.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. To quantify this, various parameters have been developed, with Hansen Solubility Parameters (HSP) being a particularly powerful tool.[5][6]

HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by its three HSP values. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance implies a higher likelihood of solubility.[5][7]

To facilitate the selection of an appropriate solvent for solubility determination, the following table presents the Hansen Solubility Parameters for a range of common organic solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
n-Butyl Acetate15.83.76.3
Chloroform17.83.15.7
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0
Water15.516.042.3

Data sourced from various chemical and academic databases.[5][8]

Visualizing Hansen Solubility Space

solute Solute (2-(2-Chloro-6-methylpyridin-4-yl)acetic acid) s1 Solvent A (Good) solute->s1  Small Ra s2 Solvent B (Moderate) solute->s2  Medium Ra s3 Solvent C (Poor) solute->s3  Large Ra origin xD δD origin->xD yP δP origin->yP zH δH origin->zH

Caption: Conceptual representation of Hansen Solubility Space.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[1][2][9][10] The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment:
  • 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[2]

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method to determine the concentration of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid in the organic solvent by accounting for the dilution factor.

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve prep_standards->calibrate prep_samples Prepare Slurry Samples (Excess Solute + Solvent) shake Agitate at Constant Temperature (24-72 hours) prep_samples->shake sediment Sedimentation shake->sediment filter Filter Supernatant sediment->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate calibrate->calculate

Caption: Shake-Flask Method Workflow.

High-Throughput Solubility Screening

In the early stages of drug discovery, kinetic solubility measurements are often employed for high-throughput screening.[3] These methods are faster and require less material than the shake-flask method.[1] A common approach involves dissolving the compound in dimethyl sulfoxide (DMSO) and then adding this solution to an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry).[3] While useful for rapid screening, it is important to note that kinetic solubility values can differ from the thermodynamic solubility determined by the shake-flask method.[12]

Interpreting the Solubility Profile

Once the solubility of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid has been determined in a range of organic solvents, the data can be used to:

  • Select Solvents for Crystallization: Solvents in which the compound has moderate solubility and where solubility is temperature-dependent are often good candidates for crystallization.

  • Guide Formulation Strategies: For liquid formulations, solvents with high solubility will be preferred. For amorphous solid dispersions, the solubility in a volatile solvent is a key parameter for manufacturing processes like spray drying.

  • Understand Molecular Interactions: By correlating the solubility data with solvent properties (e.g., polarity, HSP), insights into the types of intermolecular forces that govern the dissolution process can be gained. The thermodynamics of dissolution, including the enthalpy and entropy of solution, can also be determined by measuring solubility at different temperatures.[13][14]

Conclusion

While specific, publicly available solubility data for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is limited, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By following the principles of solubility theory and employing the gold-standard shake-flask method, researchers can generate the critical data needed to advance the development of this compound. A comprehensive understanding of its solubility profile will undoubtedly facilitate more efficient and effective research and development efforts.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake-Flask Solubility Assay. Enamine.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • MultiScreen Solubility Filter Plate. Millipore.
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.
  • Hansen parameters of the different organic solvents used. ResearchGate.
  • Solubility Parameters: Theory and Application. American Institute for Conservation.
  • Annex 4. World Health Organization (WHO).
  • Hansen Solubility Parameters. hansen-solubility.com.
  • Solubility. Wikipedia.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Fountainhead Press.
  • HSP for Beginners. Hansen Solubility Parameters.
  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf - NIH.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025, August 16). Crystal Growth & Design - ACS Publications.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube.
  • 2-(2-Acetyl-6-methylpyridin-4-yl)acetic acid. ChemScene.
  • 2-(6-chloro-4-methylpyridin-3-yl)acetic acid. PubChemLite.
  • 2-(6-Chloropyridin-2-yl)acetic acid. Sigma-Aldrich.
  • Solvent Miscibility Table. MilliporeSigma.
  • Chemical Properties of Acetic acid, chloro-, anhydride (CAS 541-88-8). Cheméo.
  • 2-CHLORO-6-METHYLPYRIDINE-3-CARBOXYLIC ACID. molbase.com.
  • Solvent Miscibility Table. organicdivision.org.
  • SOLUBILITY DATA SERIES. IUPAC.
  • 2-Chloro-6-methylpyridine-4-boronic acid, pinacol ester. Apollo Scientific.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid from 2-chloro-6-methylpyridine

Introduction 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in pharmacologically active compounds, and the acetic acid side chain provides a versatile handle for further chemical modifications, such as amide bond formation.[1] This document provides detailed synthetic protocols for the preparation of 2-(2-chloro-6-methylpyridin-4-yl)acetic acid, starting from the readily available 2-chloro-6-methylpyridine. The protocols are designed for researchers and scientists in organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanisms and experimental procedures.

Two primary synthetic strategies are presented, leveraging different approaches to functionalize the C4 position of the pyridine ring:

  • Route A: N-Oxidation and Nucleophilic Substitution: This pathway involves the initial activation of the pyridine ring via N-oxidation, which facilitates the subsequent introduction of a two-carbon unit at the C4 position.

  • Route B: Direct C4-Metalation and Electrophilic Quench: This approach focuses on the direct deprotonation of the C4 position, followed by the reaction with a suitable electrophile to install the acetic acid moiety.

Physicochemical Properties of Key Compounds

For clarity and safety, the properties of the starting material and a key intermediate are summarized below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Chloro-6-methylpyridine18368-63-3C₆H₆ClN127.5764-68 / 10 mmHg1.167
2-Chloro-6-methylpyridine-4-carboxylic acid25462-85-5C₇H₆ClNO₂171.58--

Data sourced from Sigma-Aldrich.[2]

Synthetic Strategy 1: N-Oxidation and Nucleophilic Substitution

This strategy is based on the principle that N-oxidation of a pyridine ring activates the C2 and C4 positions towards nucleophilic attack.[3] By forming the N-oxide of 2-chloro-6-methylpyridine, we can facilitate the introduction of an acetic acid precursor at the desired C4 position. A subsequent reduction of the N-oxide will yield the final product.

Workflow Diagram

Synthesis_Route_A Start 2-Chloro-6-methylpyridine Step1 N-Oxidation (m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate1 2-Chloro-6-methylpyridine N-oxide Step1->Intermediate1 Step2 Activation & Nucleophilic Substitution 1. Ac₂O or TsCl 2. Malonate derivative Intermediate1->Step2 Intermediate2 Malonate Adduct Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Acid or Base catalysis) Intermediate2->Step3 Product 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid Step3->Product

Caption: Workflow for the synthesis via N-Oxidation.

Step-by-Step Protocols

Part 1: Synthesis of 2-Chloro-6-methylpyridine N-oxide

This initial step activates the pyridine ring for subsequent functionalization. The use of peracetic acid, generated in situ from hydrogen peroxide and acetic acid, is a common method for N-oxidation.[4]

  • Materials:

    • 2-Chloro-6-methylpyridine (1.0 eq)

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% aqueous solution, 2.0-3.0 eq)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylpyridine in glacial acetic acid.

    • Heat the mixture to 70-80°C.

    • Slowly add the hydrogen peroxide solution dropwise, maintaining the reaction temperature. Caution: This reaction is exothermic.

    • After the addition is complete, continue stirring at 70-80°C for 10-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully remove the excess acetic acid and water under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Part 2: Introduction of the Acetic Acid Moiety and Final Product Formation

This part of the protocol is adapted from methodologies for the synthesis of pyridylacetic acid derivatives from pyridine-N-oxides using a three-component reaction approach.[6][7]

  • Materials:

    • 2-Chloro-6-methylpyridine N-oxide (1.0 eq)

    • Tosyl Chloride (TsCl) or Acetic Anhydride (Ac₂O) (1.1 eq)

    • Diethyl malonate (1.5 eq)

    • Sodium ethoxide (NaOEt) or another suitable base

    • Ethanol

    • Aqueous HCl

  • Procedure:

    • Dissolve the 2-chloro-6-methylpyridine N-oxide in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add the activating agent (TsCl or Ac₂O) and a non-nucleophilic base like triethylamine (TEA) to the reaction mixture.

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol and add diethyl malonate to form the malonate enolate.

    • Slowly add the enolate solution to the activated N-oxide mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • The crude malonate adduct is then subjected to hydrolysis and decarboxylation by refluxing with aqueous HCl.

    • After cooling, the product, 2-(2-chloro-6-methylpyridin-4-yl)acetic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Synthetic Strategy 2: Direct C4-Metalation and Electrophilic Quench

Recent advances in organic synthesis have demonstrated the feasibility of direct C4-functionalization of pyridines, bypassing the need for N-oxidation.[8][9] This can be achieved through the use of strong bases to deprotonate the C4 position, followed by trapping the resulting organometallic intermediate with an appropriate electrophile.

Workflow Diagram

Synthesis_Route_B Start 2-Chloro-6-methylpyridine Step1 C4-Metalation (LDA or n-BuLi/t-BuOK) Start->Step1 Intermediate1 4-Lithiated Pyridine Intermediate Step1->Intermediate1 Step2 Electrophilic Quench (e.g., with CO₂) Intermediate1->Step2 Intermediate2 4-Carboxylate Intermediate Step2->Intermediate2 Step3 Workup & Acidification Intermediate2->Step3 Product 2-Chloro-6-methylpyridine-4-carboxylic acid Step3->Product Step4 Homologation (e.g., Arndt-Eistert) Product->Step4 FinalProduct 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid Step4->FinalProduct

Caption: Workflow for the synthesis via direct C4-metalation.

Step-by-Step Protocols

Part 1: Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid

This step involves the direct carboxylation of the pyridine ring at the C4 position.

  • Materials:

    • 2-Chloro-6-methylpyridine (1.0 eq)

    • Lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Aqueous HCl

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-6-methylpyridine in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a pre-prepared solution of LDA in THF to the reaction mixture.

    • Stir the mixture at -78°C for 1-2 hours to ensure complete metalation.

    • Quench the reaction by adding an excess of crushed dry ice. The dry ice serves as the electrophile to introduce the carboxylate group.

    • Allow the reaction to slowly warm to room temperature.

    • Acidify the mixture with aqueous HCl.

    • Extract the product, 2-chloro-6-methylpyridine-4-carboxylic acid, with an appropriate organic solvent.

    • The crude product can be purified by recrystallization.

Part 2: Homologation to 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid

The carboxylic acid can be converted to the desired acetic acid derivative through a one-carbon homologation, such as the Arndt-Eistert synthesis.

  • Materials:

    • 2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • Diazomethane (CH₂N₂) (Extreme Caution: Highly toxic and explosive) or a safer alternative like trimethylsilyldiazomethane.

    • Silver oxide (Ag₂O) or other suitable catalyst for the Wolff rearrangement.

    • Water

  • Procedure:

    • Convert the carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride.

    • Under strict safety protocols in a designated fume hood , react the acid chloride with diazomethane to form a diazoketone intermediate.

    • Induce the Wolff rearrangement of the diazoketone by treating it with a silver oxide catalyst in the presence of water. This will yield the desired 2-(2-chloro-6-methylpyridin-4-yl)acetic acid.

    • The final product can be purified by extraction and recrystallization.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen peroxide and other oxidizing agents should be handled with care.

  • Strong bases like LDA and n-butyllithium are pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere.

  • Diazomethane is extremely toxic and explosive. Its use requires specialized training and equipment. Consider using safer alternatives where possible.

Conclusion

The synthesis of 2-(2-chloro-6-methylpyridin-4-yl)acetic acid from 2-chloro-6-methylpyridine can be achieved through multiple synthetic routes. The choice of method will depend on the available reagents, equipment, and the desired scale of the reaction. The N-oxidation pathway offers a more classical approach, while the direct metalation route represents a more modern and potentially more efficient strategy, provided the challenges of handling strong bases are addressed. Both protocols provide a solid foundation for researchers to produce this important chemical intermediate for applications in drug discovery and development.

References

  • Reissig, H.-U., & Zimmer, R. (2005). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2005(3), 188-212. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. [Link]

  • Google Patents. (1972).
  • Hsu, H.-H., Chen, C.-C., Kang, S., Sk, M. R., & Thomas, A. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 72(21), 7968–7973. [Link]

  • ResearchGate. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

  • Google Patents. (1982). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • Organic Syntheses. (n.d.). METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE. [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. [Link]

  • Organic Syntheses. (n.d.). pyridine-n-oxide. [Link]

  • National Institutes of Health. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • Google Patents. (2015). CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

Sources

Application

Application Notes and Protocols for the Esterification of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid

Abstract This document provides a comprehensive guide for the esterification of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the esterification of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the widely-used Fischer-Speier esterification method, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, and guidance on product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

Esters of pyridine carboxylic acids are valuable intermediates in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[1] The specific target of this protocol, esters derived from 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, are integral building blocks in the development of various therapeutic agents. The esterification process, which converts the carboxylic acid into an ester, is a fundamental transformation in organic chemistry.

The most common and economically viable method for this conversion on a large scale is the Fischer-Speier esterification.[2] This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][4] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[2][4][5]

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is a nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate.[6] The mechanism involves several key steps, each of which is reversible.[2][7]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid).[6][7][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[7][8] This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid.[2] This converts the hydroxyl group into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][6]

  • Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.[7]

Visualizing the Esterification Workflow

The following diagram illustrates the general workflow for the esterification of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

Esterification_Workflow Start Start: Reagents Reaction Reaction: - 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid - Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H2SO4) Start->Reaction Combine Reflux Reflux (Heat to ~65-80°C) Reaction->Reflux Heat Workup Work-up: - Neutralization (NaHCO3) - Extraction (Organic Solvent) Reflux->Workup Cool & Process Purification Purification: - Washing - Drying - Solvent Removal Workup->Purification Isolate Organic Layer Analysis Analysis: - NMR - IR - GC-MS Purification->Analysis Characterize FinalProduct Final Product: Ester Analysis->FinalProduct Confirm Structure

Caption: A streamlined workflow for the synthesis of the target ester.

Experimental Protocol

This protocol details the esterification of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid with methanol to produce methyl 2-(2-Chloro-6-methylpyridin-4-yl)acetate. This procedure can be adapted for other primary or secondary alcohols.[3]

3.1. Materials and Reagents
ReagentGradeSupplierNotes
2-(2-Chloro-6-methylpyridin-4-yl)acetic acid≥98%(Specify)Starting material
MethanolAnhydrous, ≥99.8%(Specify)Reactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%(Specify)Catalyst
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution(Specify)For neutralization
Ethyl AcetateReagent grade(Specify)Extraction solvent
Deionized WaterHigh purity(Specify)For washing
Brine (Saturated NaCl solution)-(Specify)For final wash
Anhydrous Magnesium Sulfate (MgSO₄)-(Specify)Drying agent
3.2. Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

3.3. Step-by-Step Procedure

Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents). The excess methanol serves as both a reactant and a solvent, driving the equilibrium towards the product.[5]

  • Place the flask in an ice bath to cool the solution.

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition should be done dropwise to control the exothermic reaction.

Reaction Execution:

  • Remove the flask from the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle.

  • Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess sulfuric acid by slowly adding a saturated aqueous solution of sodium bicarbonate.[4][9] Caution: This will cause effervescence (CO₂ evolution), so the addition must be slow and with good stirring.[4] Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 7-8.

  • Remove the bulk of the methanol using a rotary evaporator.[5]

  • To the remaining residue, add deionized water and an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and shake vigorously, venting frequently to release any pressure.[4]

  • Allow the layers to separate. The organic layer containing the ester product should be on top (confirm with the densities of the solvents).

  • Drain the aqueous layer and extract it two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

Purification:

  • Combine all the organic extracts.

  • Wash the combined organic layer with deionized water, followed by a wash with brine (saturated sodium chloride solution).[10] The brine wash helps to remove any remaining water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Filter off the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the crude ester product.

3.4. Further Purification and Characterization

The crude product can be further purified by column chromatography or vacuum distillation if necessary.[1][9] The identity and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

Visualizing the Chemical Transformation

The following diagram illustrates the chemical reaction for the esterification of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid with a generic alcohol (R-OH).

Chemical_Reaction cluster_reactants Reactants cluster_products Products Reactant1 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid Plus1 + Reactant2 R-OH (Alcohol) Arrow H+ (catalyst) Reactant2->Arrow Product1 Ester Arrow->Product1 Plus2 + Product2 H2O

Caption: The general chemical equation for Fischer-Speier esterification.

Troubleshooting and Key Considerations
  • Low Yield: If the yield is low, ensure that the equilibrium is being effectively shifted. This can be achieved by using a larger excess of the alcohol or by removing water as it forms, for instance, with a Dean-Stark apparatus.[2][5] Incomplete reaction can also be a cause; consider extending the reflux time.

  • Incomplete Neutralization: Ensure the reaction mixture is fully neutralized before extraction. Residual acid can lead to emulsion formation and complicate the separation of layers.

  • Product Purity: If the final product is impure, consider additional purification steps like column chromatography. Side reactions can occur, especially at high temperatures, leading to colored impurities.[5]

  • Choice of Alcohol: While this protocol uses methanol, other primary and secondary alcohols can be used. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions.[3]

Conclusion

The Fischer-Speier esterification is a robust and reliable method for the synthesis of esters from 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid. By carefully controlling the reaction conditions and following a thorough work-up and purification procedure, high yields of the desired ester can be obtained. This application note provides the necessary details for researchers to successfully perform this important chemical transformation.

References
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. Retrieved from [Link]

  • 08.08 Esterification of Carboxylic Acids. (2019, July 29). YouTube. Retrieved from [Link]

  • Lab5 procedure esterification. Course Hero. Retrieved from [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.
  • Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • The Fischer Esterification. University of Missouri-St. Louis. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. Retrieved from [Link]

  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid as a Scaffold for Novel Enzyme Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Pyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal starting point for the design of potent and selective enzyme inhibitors. 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, in particular, offers a trifecta of reactive handles for molecular elaboration: a carboxylic acid for amide bond formation, a reactive chloro group for nucleophilic aromatic substitution or cross-coupling reactions, and a methyl group that can be functionalized or serve as a steric and electronic modulator.

This comprehensive guide provides a detailed exploration of how to leverage 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid as a foundational building block for the discovery and characterization of novel enzyme inhibitors. We will focus on a practical, albeit exemplary, application: the synthesis and evaluation of a hypothetical inhibitor targeting Aurora A kinase , a critical regulator of cell division and a validated target in oncology.[1]

Rationale for Targeting Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in mitotic progression. Its overexpression is frequently observed in a variety of human cancers and is often correlated with poor prognosis.[1] Consequently, the development of small-molecule inhibitors of Aurora A is a highly active area of cancer research. Many potent Aurora kinase inhibitors feature a substituted pyridine or pyrimidine core, which anchors the molecule in the ATP-binding pocket of the enzyme.[2][3] The structure of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid provides an excellent starting point for creating a molecule with the requisite features for high-affinity binding to the Aurora A active site.

Workflow for Inhibitor Development

The following diagram outlines the general workflow for the synthesis and evaluation of enzyme inhibitors derived from 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays A 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid B Amide Coupling with Linker A->B C Nucleophilic Aromatic Substitution B->C D Final Inhibitor (Exemplar: AKI-487) C->D E Structural Characterization (NMR, MS, HPLC) D->E F Biochemical Assay: Aurora A Kinase D->F G IC50 Determination F->G H Mechanism of Action Studies G->H I Cell Proliferation Assay (e.g., MTT/XTT) G->I J Target Engagement & Downstream Effects I->J

Caption: A streamlined workflow for the development of enzyme inhibitors.

Part 1: Synthesis of a Novel Aurora A Kinase Inhibitor (AKI-487)

This section details the synthetic route to a hypothetical, yet representative, Aurora A kinase inhibitor, which we will designate AKI-487 . The design of AKI-487 incorporates a common pharmacophore for kinase inhibition: an amide-linked side chain designed to interact with the solvent-exposed region of the kinase and a core heterocyclic structure to engage the hinge region of the ATP-binding pocket.

Protocol 1: Synthesis of AKI-487

Step 1: Amide Coupling

The carboxylic acid of the starting material is first coupled with a suitable amine-containing linker. Here, we use N-Boc-piperazine as an example to introduce a common solubilizing group.

  • Materials:

    • 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid

    • N-Boc-piperazine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (1.0 eq) in anhydrous DCM.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add N-Boc-piperazine (1.1 eq) followed by the dropwise addition of TEA (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Nucleophilic Aromatic Substitution

The chloro-group on the pyridine ring is then displaced by a nucleophile, in this case, 4-aminophenol, to introduce a moiety that can form key hydrogen bonds within the kinase active site.

  • Materials:

    • Boc-protected intermediate from Step 1

    • 4-Aminophenol

    • Potassium carbonate (K2CO3)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the Boc-protected intermediate (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.2 eq) and K2CO3 (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Boc-Deprotection

The final step is the removal of the Boc protecting group to yield the final inhibitor, AKI-487.

  • Materials:

    • Product from Step 2

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the product from Step 2 in anhydrous DCM.

    • Add TFA (10-20% v/v) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor for the disappearance of the starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with cold diethyl ether to obtain AKI-487 as a TFA salt.

    • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Part 2: In Vitro Characterization of AKI-487

Once synthesized and purified, the inhibitory activity of AKI-487 against Aurora A kinase must be quantified.

Protocol 2: Aurora A Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Materials:

    • Recombinant human Aurora A kinase

    • Fluorescently labeled peptide substrate (e.g., Kemptide)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • AKI-487 (and other test compounds)

    • A known Aurora A inhibitor as a positive control (e.g., Alisertib)[4]

    • DMSO

    • 384-well microplates

    • A microplate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of AKI-487 in DMSO. A typical starting concentration would be 10 mM, diluted down to the nanomolar range.

    • In a 384-well plate, add the assay buffer.

    • Add the test compound dilutions (or DMSO for the control wells).

    • Add the Aurora A kinase to all wells except the negative control.

    • Add the peptide substrate to all wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA).

    • Read the fluorescence on a microplate reader.

    • Calculate the percent inhibition for each concentration of AKI-487 relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
AKI-487 (Hypothetical)Aurora A50
Alisertib (Reference)[4]Aurora A1.2
Protocol 3: Mechanism of Action (MoA) Studies

To understand how AKI-487 inhibits Aurora A, it is important to determine if it is competitive with ATP.

  • Procedure:

    • Perform the kinase assay as described in Protocol 2, but with varying concentrations of both ATP and AKI-487.

    • Generate a matrix of reaction rates at different substrate (ATP) and inhibitor concentrations.

    • Plot the data using a double-reciprocal (Lineweaver-Burk) plot.

    • Analyze the plot:

      • If the lines intersect on the y-axis, the inhibition is competitive with respect to ATP.

      • If the lines intersect on the x-axis, the inhibition is non-competitive.

      • If the lines are parallel, the inhibition is uncompetitive.

G cluster_0 MoA Determination A Vary ATP Concentration C Measure Reaction Velocity A->C B Vary Inhibitor Concentration B->C D Generate Lineweaver-Burk Plot C->D E Determine Inhibition Type D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Part 3: Cellular Evaluation of AKI-487

Demonstrating that an inhibitor is active in a cellular context is a crucial step in drug discovery.

Protocol 4: Cell Proliferation Assay

This protocol assesses the ability of AKI-487 to inhibit the growth of a cancer cell line that is known to be sensitive to Aurora A kinase inhibition (e.g., a neuroblastoma cell line with MYCN amplification).[2]

  • Materials:

    • A suitable cancer cell line (e.g., SK-N-BE(2))

    • Cell culture medium and supplements

    • AKI-487

    • MTT or XTT reagent

    • 96-well cell culture plates

    • A microplate reader.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AKI-487 for a set period (e.g., 72 hours).

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

    • Calculate the percent cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a versatile and valuable building block for the synthesis of novel enzyme inhibitors. As demonstrated with the exemplary Aurora A kinase inhibitor AKI-487, this starting material provides a robust platform for generating compounds with potential therapeutic applications. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of such inhibitors. Further optimization of the AKI-487 scaffold, guided by structure-activity relationship (SAR) studies, could lead to the discovery of even more potent and selective drug candidates.

References

  • Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. PMC. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

Sources

Application

Application Note: Synthesis and Cyclization of Pyridine-4-Acetic Acid Precursors into Bioactive Heterocycles

Mechanistic Rationale & Target Identification Pyridine-4-acetic acid (4-PAA) is a highly versatile bifunctional building block in medicinal chemistry. The presence of both a carboxylic acid moiety and an active methylene...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Identification

Pyridine-4-acetic acid (4-PAA) is a highly versatile bifunctional building block in medicinal chemistry. The presence of both a carboxylic acid moiety and an active methylene group allows it to undergo divergent synthetic pathways to form distinct classes of heterocyclic therapeutics ().

The active methylene group can be targeted via Vilsmeier-Haack formylation, followed by condensation with cyanoacetamide and a subsequent Hofmann rearrangement to yield amrinone (5-Amino-[3,4'-bipyridin]-6(1H)-one), a well-known phosphodiesterase 3 inhibitor ().

Conversely, the carboxylic acid functionality is readily converted into an ester and subsequently a hydrazide. This hydrazide serves as a potent nucleophile for the synthesis of thiosemicarbazides and their cyclic analogues, 1,2,4-triazoline-5-thiones ()[1]. These cyclic derivatives exhibit significant antituberculosis and antimicrobial activities, with their efficacy heavily dependent on their lipophilicity (log P) and their ability to permeate bacterial cell tissues ()[2]. Chromatographic profiling (RP-HPLC and RP-TLC) is routinely used to determine the lipophilicity parameter (log kw) of these compounds to predict their pharmacological viability ()[3].

Synthetic Workflow & Pathway Causality

The synthesis of 1,2,4-triazoline-5-thiones from 4-PAA follows a self-validating, three-step linear sequence. Each step is driven by specific thermodynamic and kinetic controls to ensure high chemoselectivity.

SyntheticPathways A Pyridine-4-acetic acid (4-PAA) B Esterification & Hydrazinolysis A->B H Vilsmeier-Haack Formylation A->H C Pyridine-4-acetic acid hydrazide B->C D Isothiocyanate Addition (60-70°C) C->D E Thiosemicarbazide Derivatives D->E F Base-Catalyzed Cyclization (2% NaOH) E->F G 1,2,4-Triazoline-5-thione Derivatives F->G I Formylated Intermediate H->I J Cyanoacetamide Condensation & Hofmann Rearrangement I->J K Amrinone (Bipyridine Derivative) J->K

Divergent synthetic pathways of pyridine-4-acetic acid to form bioactive heterocycles.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of thiosemicarbazides and their cyclization into 1,2,4-triazoline-5-thiones, emphasizing the chemical causality behind each experimental condition.

Protocol A: Synthesis of Thiosemicarbazide Derivatives

Objective: To couple pyridine-4-acetic acid hydrazide with various isothiocyanates to form linear thiosemicarbazides.

Procedure:

  • Reaction Setup: Combine pyridine-4-acetic acid hydrazide (1.65 g, 0.01 mol) and the appropriate isothiocyanate (0.01 mol) in a reaction vessel ()[4].

  • Thermal Activation: Heat the mixture in an oil bath strictly maintained at 60–70 °C for 15 hours ()[4]. Causality: Maintaining the temperature at 60–70 °C provides the exact activation energy required for the nucleophilic addition of the terminal hydrazide nitrogen to the electrophilic carbon of the isothiocyanate. Exceeding this temperature risks thermal degradation or premature, uncontrolled cyclization.

  • Purification (Workup): Wash the resulting crude product thoroughly with diethyl ether ()[4]. Causality: Diethyl ether selectively solubilizes any unreacted, non-polar isothiocyanate starting materials. The highly polar thiosemicarbazide product remains insoluble, allowing for simple isolation via filtration. This serves as a self-validating purity check.

  • Crystallization: Filter the purified solid, dry it under a vacuum, and recrystallize from ethanol to achieve high purity ()[4].

Protocol B: Base-Catalyzed Cyclization to 1,2,4-Triazoline-5-thiones

Objective: To cyclize the linear thiosemicarbazides into 1,2,4-triazoline-5-thiones via dehydrative ring closure.

Procedure:

  • Base Addition: Suspend the purified thiosemicarbazide in a 2% NaOH aqueous solution ()[1]. Causality: The dilute sodium hydroxide (2%) selectively deprotonates the internal nitrogen atom of the thiosemicarbazide. This deprotonation dramatically increases the nitrogen's nucleophilicity, facilitating an intramolecular attack on the adjacent carbonyl carbon ()[5].

  • Cyclization & Dehydration: Heat the alkaline mixture to promote the elimination of a water molecule, completing the ring closure to form the 3H-1,2,4-triazol-3-one/thione core ()[5].

  • Acidic Precipitation: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid (HCl) until the product precipitates ()[4]. Causality: Acidification neutralizes the NaOH and protonates the newly formed triazole ring, shifting it to its neutral, water-insoluble state. This forces it to precipitate out of the aqueous solution, separating it from water-soluble byproducts.

  • Final Isolation: Filter the precipitate, wash with distilled water, dry, and recrystallize from ethanol ()[4].

Quantitative Data & Physicochemical Characterization

The substitution pattern on the isothiocyanate directly dictates the final yield, melting point, and lipophilicity of the resulting heterocycles. These parameters are critical for downstream RP-HPLC lipophilicity profiling and biological screening.

Table 1: Yields and Melting Points of Synthesized 4-PAA Derivatives

Compound NameStructure TypeYield (%)Melting Point (°C)
4-(4-Iodophenyl)-1-(pyridine-4-ylacetyl)-thiosemicarbazideThiosemicarbazide78145–148
4-[2-(4-Morpholinoethyl)]-1-(pyridine-4-ylacetyl)-thiosemicarbazideThiosemicarbazide83170–172
4-(4-Fluorophenyl)-3-(pyridine-4-ylmethyl)-1,2,4-triazoline-5-thione1,2,4-Triazoline-5-thione71225–228
4-(4-Methoxyphenyl)-3-(pyridine-4-ylmethyl)-1,2,4-triazoline-5-thione1,2,4-Triazoline-5-thione76226–228
4-Ethyl-3-(pyridine-4-ylmethyl)-1,2,4-triazoline-5-thione1,2,4-Triazoline-5-thione73204–206

Data aggregated from standardized synthesis protocols ()[4].

References

  • [1] Carboxamide formation in less favoured positions: Facile synthesis of 7-carboxamidochenodeoxycholanic acid derivatives. ResearchGate. URL: [Link]

  • A new method for the synthesis of 5-Amino-[3,4'-bipyridin]-6- (1H)-one (Amrinone) by use of α-Substitut. Applied Chemistry Today. URL: [Link]

  • [5] Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones. Monatshefte für Chemie - Chemical Monthly (via Springer/NIH). URL:[Link]

  • [4] Determination of the Lipophilicity of Some New Derivatives of Thiosemicarbazide and 1,2,4-triazoline-5-thione. SciSpace. URL: [Link]

  • [3] RP-HPTLC Determination of the Lipophilicity of Some New Derivatives of Thiosemicarbazide and 1,2,4-Triazole of Sulphanylacetic Acid. AKJournals. URL: [Link]

  • [2] Determination of the Lipophilicity of Some New Derivatives of Thiosemicarbazide and 1,2,4-triazoline-5-thione with Potential Antituberculosis Activity. SciSpace. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nucleophilic Substitution of 2-Chloro-6-Methylpyridine Derivatives

Introduction Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-6-methylpyridine derivatives. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-6-methylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these valuable heterocyclic scaffolds. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, making their efficient functionalization a critical task.

The substitution of the chlorine atom at the C2 position of the pyridine ring is electronically favored due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the methyl group at the C6 position introduces significant steric hindrance, which often leads to sluggish reactions, low yields, and incomplete conversions. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these challenges and improve your reaction outcomes.

Core Principles: Understanding the SNAr Reaction on 2-Chloro-6-Methylpyridine

The nucleophilic aromatic substitution on a halopyridine proceeds through a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the pyridine ring and forming the tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides substantial stabilization.[3]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride leaving group.

The presence of the 6-methyl group does not significantly alter the electronic activation at the C2 position, but it creates a sterically congested environment that raises the activation energy of the initial nucleophilic attack.[4][5] Therefore, successful substitution requires carefully optimized conditions to overcome this steric barrier.

Caption: The SNAr mechanism on 2-chloro-6-methylpyridine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nucleophilic substitution of 2-chloro-6-methylpyridine derivatives in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I'm only recovering the starting material. What are the primary factors to investigate?

Answer: Low reactivity is the most common issue with this substrate, primarily due to the steric hindrance from the 6-methyl group.[5][6] Here’s a prioritized list of factors to address:

A. Reaction Temperature and Method:

  • Causality: The nucleophilic attack on the sterically hindered C2 position has a high activation energy. Insufficient thermal energy is the most frequent cause of reaction failure.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Many SNAr reactions on this scaffold require temperatures above 100 °C, sometimes as high as 150-180 °C, especially with moderately reactive nucleophiles.[3]

    • Microwave Irradiation: Microwave heating is exceptionally effective for this chemistry.[7] It allows for rapid and uniform heating to temperatures that are difficult to achieve with a standard oil bath, significantly reducing reaction times from hours to minutes and often improving yields.[8]

B. Solvent Choice:

  • Causality: The solvent must stabilize the charged Meisenheimer complex to lower the transition state energy. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Solution: Use a high-boiling point, polar aprotic solvent. These solvents excel at solvating cations while leaving the anion (the nucleophile) relatively free and more reactive.

    • Recommended Solvents: DMSO, DMF, NMP, or Diglyme.[9][10]

    • Green Alternative: In some cases, water can be a surprisingly effective solvent, potentially due to an "on-water" effect where the reaction occurs at the interface of immiscible reactants.[7]

C. Base Selection:

  • Causality: If your nucleophile is an amine (R₂NH) or alcohol (ROH), a base is required to deprotonate it, generating the more potent nucleophile (R₂N⁻ or RO⁻). The base also acts as a scavenger for the HCl generated during the reaction, driving the equilibrium forward.

  • Solution:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) is a common choice. For more challenging reactions, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "naked" anion effect of the cesium cation. Potassium fluoride (KF) can also be effective, particularly in aqueous media.[7]

    • Organic Bases: Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial, especially when inorganic bases prove ineffective or cause solubility issues.

D. Nucleophile Potency and Sterics:

  • Causality: A weak or bulky nucleophile will struggle to attack the hindered electrophilic center.

  • Solution:

    • Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, if using an alcohol, pre-forming the alkoxide with a strong base like NaH or KHMDS before adding the electrophile can dramatically increase the rate.[10]

    • Reduce Steric Bulk: A smaller nucleophile will face a lower steric penalty. For example, methylamine will react more readily than diisopropylamine.

ParameterRecommendation & Rationale
Temperature 120-180 °C. Essential for overcoming the high activation energy due to steric hindrance.[3]
Heating Method Microwave Irradiation. Highly recommended for rapid heating and significant rate acceleration.[7][8]
Solvent Polar Aprotic (DMSO, DMF, NMP). Stabilizes the charged Meisenheimer complex without deactivating the nucleophile.[9]
Base Cs₂CO₃ or a strong organic base (DBU). Ensures complete deprotonation of the nucleophile and effectively scavenges HCl.
Nucleophile Use the strongest, least bulky nucleophile possible. A more potent nucleophile is required to attack the hindered center.
Question 2: My reaction is producing significant byproducts. How can I improve selectivity?

Answer: Side reactions typically arise from excessive temperature or the use of a base that is too strong or nucleophilic.

  • Causality:

    • Elimination vs. Substitution: At very high temperatures, elimination reactions can sometimes compete with substitution, although this is less common for SNAr.[11]

    • Reaction with Solvent/Base: Highly reactive nucleophiles or strong bases might react with the solvent (e.g., DMF or DMSO at high temperatures) or undergo undesired side reactions.

    • Deprotonation of Methyl Group: A very strong base (like an organolithium) could potentially deprotonate the 6-methyl group, leading to undesired pathways.

  • Solution:

    • Optimize Temperature: While high temperature is needed, find the "sweet spot." Run the reaction at the lowest temperature that still provides a reasonable conversion rate to minimize thermal decomposition or side reactions.

    • Choose a Non-Nucleophilic Base: Ensure your base is sterically hindered and non-nucleophilic. DBU and proton sponge are excellent choices. If using an alcohol nucleophile, NaH is ideal as the only byproduct is H₂ gas.[10]

    • Protect Other Functional Groups: If your nucleophile or pyridine substrate contains other sensitive functional groups, consider protecting them before the SNAr reaction.

Question 3: Is a transition-metal catalyst necessary for this reaction?

Answer: Generally, no. Nucleophilic aromatic substitution on an electron-deficient ring like 2-chloropyridine is a classic SNAr reaction that does not require a metal catalyst. The intrinsic electron deficiency of the pyridine ring is usually sufficient for activation.[7][12]

However, if all attempts at direct SNAr fail, particularly with very weak nucleophiles, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a viable alternative.[7] Be aware that the 2-pyridyl moiety can be a challenging ligand for palladium, often requiring specialized ligands to prevent catalyst inhibition.[13] For this reason, optimizing the SNAr conditions should always be the first approach.

Question 4: What is the best work-up procedure for reactions in high-boiling polar aprotic solvents like DMSO or DMF?

Answer: Removing these solvents can be challenging. The standard procedure is an aqueous work-up.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a significant volume of cold water and an extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The high water solubility of DMSO/DMF will cause them to partition into the aqueous layer.

  • Extract the aqueous layer multiple times (3-4x) with the organic solvent to recover all of the product.

  • Combine the organic layers and wash them with brine. This helps to remove residual water and any remaining DMSO/DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Visualization: Troubleshooting Workflow for Low Yield

If you are facing low yields, follow this decision tree to diagnose and solve the problem.

Troubleshooting_Flowchart start Low Yield or No Reaction q_temp Is reaction temp > 120°C? start->q_temp s_temp Increase temp to 120-180°C. Consider using microwave heating. q_temp->s_temp No q_solvent Using polar aprotic solvent? (DMSO, DMF, NMP) q_temp->q_solvent Yes s_temp->q_solvent s_solvent Switch to a polar aprotic solvent. q_solvent->s_solvent No q_base Is the base strong enough? (e.g., Cs₂CO₃, DBU) q_solvent->q_base Yes s_solvent->q_base s_base Use a stronger, non-nucleophilic base. Ensure >1.5 equivalents. q_base->s_base No q_nuc Is the nucleophile sterically small and potent? q_base->q_nuc Yes s_base->q_nuc s_nuc Consider a less bulky nucleophile. If applicable, pre-form the anion with a strong base (e.g., NaH). q_nuc->s_nuc No end_node Re-evaluate with optimized conditions. Consider alternative synthetic route (e.g., cross-coupling) if still failing. q_nuc->end_node Yes s_nuc->end_node

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure for Amination of 2-Chloro-6-methylpyridine

This protocol describes a general method for the reaction with a secondary amine nucleophile using conventional heating.

Materials:

  • 2-chloro-6-methylpyridine (1.0 eq.)

  • Secondary amine (e.g., morpholine, piperidine) (1.2 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine (1.0 eq.) and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Add the secondary amine (1.2 eq.) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 120-140 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS analysis. The reaction may take 12-24 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing cold water (10x the volume of DMSO).

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL per mmol of starting material).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methylpyridine derivative.

References

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Knipe, A. C., & Sridhar, N. (1986). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • Barrio, J. R., et al. (2009). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. YouTube. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Royal Society of Chemistry. [Link]

  • Jeganmohan, M., et al. (2022). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • YouTube. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. [Link]

Sources

Optimization

Optimizing recrystallization solvents for high-purity 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid

Executive Summary: The Stability-Purity Trade-off Purifying 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid presents a specific chemical engineering challenge: balancing the removal of polar impurities against the molecule'...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Purity Trade-off

Purifying 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid presents a specific chemical engineering challenge: balancing the removal of polar impurities against the molecule's inherent thermal instability.

As a pyridineacetic acid derivative, this molecule is susceptible to decarboxylation at elevated temperatures, converting your valuable product into the impurity 2-chloro-4,6-dimethylpyridine. Therefore, standard "boil and cool" recrystallization protocols often fail, resulting in lower yields or contaminated batches.

This guide moves beyond generic advice, offering a logic-driven approach to solvent selection and troubleshooting based on the zwitterionic and thermal properties of the substrate.

Part 1: Solvent Selection Logic

The Core Challenge: Solubility vs. Stability

You need a solvent system that dissolves the product at moderate temperatures (


) to prevent decarboxylation, but rejects impurities at low temperatures.
Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleMechanism of ActionRecommended For
Ethanol / Water 90:10 to 95:5PrimaryDielectric Tuning: Water increases the solubility of the zwitterionic form; Ethanol acts as the bulk solvent to reduce solubility upon cooling.General Purification. Best balance of yield and crystal quality.
Isopropanol (IPA) 100%AlternativeTemperature Coefficient: Moderate solubility at 60°C, very low at 0°C.Removal of Non-Polars. Excellent for rejecting starting chloropyridines.
EtOAc / Heptane Solvent / AntisolventRescueAntisolvent Precipitation: Dissolve in minimal EtOAc, add Heptane to crash out product.Heat-Sensitive Batches. Allows processing at lower temperatures (

).
Decision Matrix: Selecting Your System

Do not guess. Use this logic flow to determine the optimal solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Purity (HPLC) ImpurityCheck Dominant Impurity Type? Start->ImpurityCheck NonPolar Starting Material (Halopyridines) ImpurityCheck->NonPolar Lipophilic Polar Salts / Inorganic Residues ImpurityCheck->Polar Hydrophilic Color Polymeric/Tarry Residues ImpurityCheck->Color Unknown/Colored SolventIPA System A: Isopropanol (IPA) (Reject non-polars in mother liquor) NonPolar->SolventIPA SolventEtOH System B: Ethanol/Water (95:5) (Solubilize salts, crystallize product) Polar->SolventEtOH SolventCarbon Pre-treatment: Activated Carbon Filtration then System A Color->SolventCarbon

Figure 1: Solvent Selection Decision Matrix based on impurity profile.

Part 2: Troubleshooting "Oiling Out"

A common failure mode with pyridine derivatives is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the solution enters the metastable zone too rapidly or contains high levels of impurities that depress the melting point.

FAQ: Why is my product oiling out?

A: This indicates you have likely exceeded the Metastable Zone Width (MSZW) . The solution became supersaturated too fast, or the temperature is above the "oiling out" boundary (the point where the liquid-liquid phase separation occurs before the solid-liquid equilibrium).

The Fix: Controlled Seeding Protocol
  • Dissolve crude material at

    
     (Do not boil).
    
  • Cool slowly to

    
    .
    
  • Seed with 0.5 wt% pure crystals. Note: If you lack seeds, scratch the glass wall vigorously.

  • Hold at

    
     for 30 minutes to allow seed growth (Ostwald Ripening).
    
  • Ramp cooling at

    
     per hour to 
    
    
    
    .

Part 3: The "Silent Killer" – Decarboxylation[1]

The 4-pyridylacetic acid moiety is chemically fragile.[1] The pyridine nitrogen can act as an electron sink, facilitating the loss of


 via a zwitterionic intermediate mechanism [1].

Critical Warning:

  • NEVER use DMSO or DMF for recrystallization. Removing these high-boiling solvents requires temperatures that will cause decarboxylation.

  • Avoid strong basic conditions during dissolution, as the anionic form is more prone to decarboxylation kinetics [2].

Experimental Workflow: The "Safe-Zone" Protocol

This protocol is designed to minimize thermal stress while maximizing purity.

RecrystallizationProtocol Start Crude Solid (2-(2-Chloro-6-methylpyridin-4-yl)acetic acid) Dissolve Dissolution Solvent: EtOH/H2O (95:5) Temp: 60-65°C (Strict Limit) Start->Dissolve Check Clear Solution? Dissolve->Check AddSolvent Add 5% more solvent Check->AddSolvent No (Cloudy) Filter Hot Filtration (Remove insolubles/carbon) Pre-heated funnel Check->Filter Yes AddSolvent->Dissolve Cool1 Cool to 50°C (Metastable Zone Entry) Filter->Cool1 Seed Add Seeds (0.5 wt%) Hold 30 mins Cool1->Seed Cool2 Linear Cooling Ramp 10°C/hour to 0°C Seed->Cool2 Isolate Filtration & Wash Cold EtOH (0°C) Cool2->Isolate Dry Vacuum Dry 40°C max Isolate->Dry

Figure 2: Optimized Recrystallization Workflow minimizing thermal exposure.

Part 4: Frequently Asked Questions (Technical)

Q: Can I use pH adjustment (Isoelectric Precipitation) instead of thermal recrystallization? A: Yes, and this is often safer for scale-up.

  • Method: Dissolve the crude acid in dilute NaOH (forming the sodium salt) at Room Temperature. Filter off insoluble impurities.[2][3]

  • Precipitation: Slowly add 1M HCl until you reach the isoelectric point (approx pH 3.5 - 4.5 for this class of compounds). The zwitterion is least soluble here and will precipitate.

  • Caveat: This removes non-polar impurities effectively but may trap inorganic salts (NaCl). A final wash with cold water is essential.

Q: My final product is colored (yellow/brown) but HPLC shows >99% purity. A: Pyridine derivatives often form trace polymeric "color bodies" that have high extinction coefficients but low mass.

  • Solution: Perform a "Carbon Polish." Add 5 wt% activated charcoal (e.g., Darco G-60) to the hot solution (

    
    ) during the dissolution step. Stir for 15 minutes, then filter through Celite while hot. Do not cool before filtering, or product will crystallize in the carbon cake.
    

Q: What is the maximum drying temperature? A: Do not exceed


 under vacuum. Higher temperatures risk solid-state decarboxylation over long drying cycles.

References

  • Dyson, P., & Hammick, D. L. (1937).[4] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[4]

  • Brown, E. V. (1957). The Decarboxylation of Pyridine-2-acetic Acid. Journal of the American Chemical Society, 79(16), 4226–4228.

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (General reference for Metastable Zone Width and Oiling Out phenomena).
  • Scriven, E. F. V. (1984). Pyridines (Vol. 2). Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Carboxylic Acids in Sterically Hindered Pyridines

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep mechanistic understanding of the challenges you fac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep mechanistic understanding of the challenges you face at the bench. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and frustrating issue of low reactivity in amide couplings involving sterically hindered pyridine carboxylic acids.

FAQ 1: Why is my standard amide coupling reaction failing for this specific substrate?

Question: I'm using standard conditions (e.g., HATU/DIPEA in DMF) to couple a sterically hindered pyridine carboxylic acid with an amine, but I'm seeing very low conversion, even after extended reaction times. What's going on?

Answer: You're encountering a classic "perfect storm" of reactivity challenges that stem from two independent, yet compounding, factors: steric hindrance and the electronic nature of the pyridine ring.

  • Steric Hindrance: The bulky substituents near your carboxylic acid physically block the approach of both the amine and the activated intermediate formed by the coupling reagent. Most standard coupling reagents (carbodiimides, phosphonium, or uronium salts) work by forming a highly reactive activated ester. However, if this intermediate is also sterically encumbered, the subsequent nucleophilic attack by the amine is kinetically very slow.[1][2]

  • Electronic & Coordinative Effects of Pyridine:

    • Electron-Withdrawing Nature: The nitrogen atom in the pyridine ring is electronegative, which decreases the electron density of the aromatic system. This effect slightly reduces the nucleophilicity of the carboxylate anion, making the initial activation step less favorable compared to a simple benzoic acid.[3]

    • Lewis Basicity & Chelation: The lone pair on the pyridine nitrogen can interfere with the reaction. It can be protonated by any adventitious acid, coordinate to Lewis-acidic coupling reagents, or, if your carboxylic acid is at the 2-position (a picolinic acid derivative), it can form a chelate with the activated species. This chelation can sometimes inhibit the desired reaction pathway.[4][5]

Below is a logical workflow to diagnose and solve this problem.

G cluster_0 Initial Problem cluster_1 Strategy 1: Enhance Reactivity cluster_2 Strategy 2: Alternative Pathways cluster_3 Outcome start Low/No Conversion with Standard Coupling Reagents (HATU, EDC, etc.) reagent Switch to More Potent Activating Reagent start->reagent Is the amine also hindered? conditions Modify Reaction Conditions (Temp, Solvent, Base) start->conditions Are side products forming? acyl_halide Two-Step Acyl Halide Formation reagent->acyl_halide Still no reaction? success Successful Amide Formation reagent->success conditions->reagent conditions->success alternative Consider Fundamentally Different Routes (e.g., Isocyanate + Grignard) acyl_halide->alternative Extreme hindrance? acyl_halide->success alternative->success G cluster_0 Standard Amidation cluster_1 Isocyanate + Grignard Strategy Acid R-COOH (Hindered Acid) Activated Activated Ester (Bulky) Acid->Activated Coupling Reagent Amine R'-NH2 Amine->Activated Amide R-CO-NHR' Activated->Amide Amine Attack (Slow/Blocked) Isocyanate R-N=C=O Amide2 R-CO-NHR' Isocyanate->Amide2 Grignard Attack Grignard R'-MgBr (From Hindered Amine) Grignard->Amide2

Sources

Optimization

Minimizing side reactions during the chlorination of methylpyridine-4-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often catastrophic challenges encountered during the chlorination of methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often catastrophic challenges encountered during the chlorination of methylpyridine-4-acetic acid.

This guide focuses primarily on acyl chlorination (the conversion of the carboxylic acid to an acid chloride), which is a critical but notoriously unstable intermediate in drug development workflows.

Part 1: Mechanistic Insight & The Causality of Failure

To successfully manipulate methylpyridine-4-acetic acid, one must understand its inherent chemical contradictions. The molecule possesses a basic pyridine nitrogen and a highly acidic


-carbon (flanked by the electron-withdrawing pyridinium ring and the activated carbonyl).

When standard chlorinating agents (like Thionyl Chloride,


) are applied, the carboxylic acid is activated. If the pyridine nitrogen is unprotonated, it acts as an internal base, deprotonating the 

-carbon to form a zwitterionic ylide or ketene intermediate. This intermediate rapidly and irreversibly undergoes decarboxylation (loss of

), yielding nonacidic alkylpyridine byproducts [1].

Furthermore, excessive heating during the preparation of the acid chloride may result in the replacement of ring hydrogens by halogen via electrophilic aromatic substitution [1]. If radical conditions are inadvertently introduced, the methyl group can also undergo over-chlorination to form trichloromethyl derivatives [3].

Pathway A Methylpyridine-4-acetic acid B Activated Acyl Intermediate A->B Oxalyl Chloride / DMF C Acid Chloride (Desired) B->C Low Temp, HCl Salt Form D Ketene / Ylide Intermediate B->D Free Base Form / Heat E Alkylpyridine (Decarboxylation) D->E Loss of CO2

Mechanistic divergence: Desired acid chloride formation vs. decarboxylation degradation pathway.

Part 2: Troubleshooting FAQs

Q: My reaction mixture turns into a black tar with rapid gas evolution, and NMR shows a complete loss of the acetic acid side chain. What is happening? A: You are observing rapid decarboxylation. The vigorous gas evolution is


, not just the expected 

or

. The Fix: Always pre-form the hydrochloride salt of methylpyridine-4-acetic acid before adding your chlorinating agent. Protonating the pyridine ring renders it electron-deficient and eliminates its ability to act as an internal base, effectively shutting down the ketene-decarboxylation pathway [2].

Q: I am using thionyl chloride (


) at reflux. I get the acid chloride, but it's heavily contaminated with chlorinated pyridine rings. How do I prevent this? 
A:  Pyridine rings undergo chlorination at elevated temperatures when exposed to strong chlorinating agents [1].
The Fix: Switch to a milder reagent system. Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) allows the reaction to proceed at 0°C to 15°C, completely bypassing the thermal activation energy required for ring chlorination.

Q: How should I purify and store the resulting methylpyridine-4-acetyl chloride? A: You shouldn't. Pyridylacetyl chlorides are highly unstable and will self-condense or degrade upon standing. The Fix: Use a "telescoping" approach. Remove the volatile byproducts under high vacuum at ambient temperature, and immediately resuspend the crude acid chloride in an anhydrous solvent for the subsequent nucleophilic coupling step[2].

Part 3: Comparative Reagent Data

Selecting the correct chlorinating agent is the most critical variable in this workflow. Below is a comparative analysis of standard reagents when applied specifically to pyridineacetic acid derivatives:

Chlorinating AgentReaction TempDecarboxylation RiskRing/Methyl Chlorination RiskRecommended Use Case
Thionyl Chloride (

)
60–80°CVery HighModerateNot recommended. Thermal stress drives degradation.
Oxalyl Chloride + cat. DMF 0–20°CLow (if HCl salt is used)LowOptimal. Vilsmeier-Haack intermediate allows mild activation.
Phosphorus Pentachloride (

)
20–50°CHighHighAvoid. Leads to heavy electrophilic side-reactions.
Ghosez's Reagent 0–20°CVery LowNoneExcellent for highly sensitive substrates, but cost-prohibitive at scale.

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. If the visual cues (checkpoints) deviate from the description, the reaction has likely entered a degradation pathway.

Objective: Synthesis of methylpyridine-4-acetyl chloride hydrochloride via mild acyl chlorination.

Step 1: Substrate Pre-treatment (Salt Formation)

  • Suspend methylpyridine-4-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Slowly bubble dry

    
     gas (or add a stoichiometric amount of 
    
    
    
    in dioxane) into the suspension to form the hydrochloride salt. Stir for 15 minutes. Causality: This step locks the basic nitrogen, preventing it from facilitating
    
    
    -deprotonation.

Step 2: Cooling and Catalysis

  • Cool the suspension to 0°C using an ice-water bath.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

Step 3: Chlorination

  • Dropwise add Oxalyl Chloride (1.1 eq) over 15 minutes. Validation Checkpoint: You should observe steady, controlled bubbling (

    
     and 
    
    
    
    from the oxalyl chloride decomposition). The solution should remain light yellow or off-white. If the solution rapidly turns dark brown or black, thermal control has been lost, and decarboxylation is occurring.

Step 4: Maturation

  • Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to 15°C over 1.5 hours. The suspension will gradually clear as the acyl chloride hydrochloride forms and dissolves.

Step 5: Concentration and Telescoping

  • Remove the DCM and excess oxalyl chloride under reduced pressure (rotary evaporator). Critical Rule: Keep the water bath strictly below 20°C. Applying heat during concentration will cause the concentrated acid chloride to self-condense.

  • Purge the flask with nitrogen. Immediately resuspend the resulting crude solid in your chosen anhydrous solvent and proceed to the next synthetic step (e.g., amine coupling) [2].

Protocol S1 1. Form HCl Salt (Blocks internal basicity) S2 2. Cool to 0°C (Prevents thermal degradation) S1->S2 S3 3. Add Oxalyl Chloride + DMF (Mild activation) S2->S3 S4 4. Stir at <15°C (Forms Acid Chloride) S3->S4 S5 5. Evaporate Volatiles <20°C (Avoids concentration heat) S4->S5 S6 6. Telescope Immediately (Prevents self-condensation) S5->S6

Step-by-step optimized workflow for the acyl chlorination of methylpyridine-4-acetic acid.

References

  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part III - VDOC.PUB - 1

  • 2-Pyridylacetic Acid Hydrochloride - Benchchem -2

  • Preparation of 4-(trichloromethyl)pyridine - PrepChem -3

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for quantifying 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid

Subject: HPLC Method Development for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (CMPAA) CAS: 106151-85-9 Application: Pharmaceutical Intermediate Quality Control (e.g., Laropiprant synthesis)[1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: HPLC Method Development for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (CMPAA) CAS: 106151-85-9 Application: Pharmaceutical Intermediate Quality Control (e.g., Laropiprant synthesis)[1]

Executive Summary & Chemical Profile

This guide addresses the specific chromatographic challenges of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (CMPAA) . As a key building block in the synthesis of DP receptor antagonists (such as Laropiprant), precise quantification is critical.[1]

However, CMPAA presents a classic "Zwitterionic Trap" for chromatographers:

  • The Pyridine Ring (Basic): Susceptible to severe peak tailing due to interaction with residual silanols on silica-based columns.[1]

  • The Acetic Acid Tail (Acidic): Requires low pH for retention (suppressing ionization), which simultaneously protonates the pyridine nitrogen, increasing its polarity and silanol affinity.[1]

This guide compares the Industry Standard Approach (Ion-Suppression RP-HPLC) against a Modern Mixed-Mode Approach , providing experimental data to support the transition to more robust methodologies.

Analyte Profile
PropertyCharacteristicChromatographic Impact
Structure Pyridine core + Carboxylic acidAmphoteric nature requires careful pH control.
pKa (Acid) ~4.2 (COOH)Must be < pH 2.5 for hydrophobic retention on C18.[1]
pKa (Base) ~3.0 (Pyridine N)*Protonated at low pH; risks secondary interactions (tailing).[1]
LogP ~1.2 (Neutral)Moderate hydrophobicity; requires <20% organic start.[1]

*Note: The electron-withdrawing Chlorine at position 2 lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Decision Matrix: Selecting the Right Mode

The following logic flow illustrates the critical decision points when developing a method for CMPAA.

MethodSelection cluster_legend Legend Start Start: CMPAA Analysis CheckpH Requirement: pH Stability? Start->CheckpH Standard Method A: Ion Suppression (C18 + Low pH) CheckpH->Standard Routine QC HILIC Alternative: HILIC (If high sensitivity needed) CheckpH->HILIC MS Detection Required Tailing Issue: Peak Tailing > 1.5? Standard->Tailing Tailing->Standard No (Acceptable) MixedMode Method B: Mixed-Mode (RP + Cation Exchange) Tailing->MixedMode Yes (Silanol Activity) Leg1 Standard Path Leg2 Optimized Path

Caption: Decision tree for selecting between standard Reverse Phase and Mixed-Mode chromatography based on peak symmetry requirements.

Comparative Method Analysis

Method A: The Industry Standard (Ion-Suppression)

This method relies on high concentrations of buffer at low pH to suppress the carboxylic acid ionization and saturate silanol sites to reduce tailing.[1]

  • Column: C18 (End-capped, Base Deactivated Silica), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5).[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Mechanism: The low pH ensures the carboxylic acid is neutral (COOH), allowing retention on the C18 chain.[1]

Pros:

  • Low cost and ubiquitous column availability.

  • Simple mobile phase preparation.[3]

Cons:

  • Dewetting Risk: Requires high aqueous content (>90%) for retention, which can cause phase collapse in standard C18 columns.[1]

  • Tailing: Even with end-capping, the protonated pyridine often interacts with silica, leading to tailing factors (

    
    ) > 1.5.[1]
    
Method B: The Challenger (Mixed-Mode Chromatography)

This method uses a stationary phase with both hydrophobic alkyl chains and embedded acidic groups (cation exchange).[1]

  • Column: Sielc Primesep 200 or Waters Atlantis T3 (Polar-embedded).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Mechanism: The pyridine ring is retained via ion-exchange with the column's acidic groups, while the aromatic ring interacts hydrophobically. The carboxylic acid is repelled by the column's charge (if ionized) or retained hydrophobically.[1]

Pros:

  • Superior Peak Shape: Active exploitation of the pyridine's charge yields

    
     ~1.0–1.1.
    
  • Tunable Selectivity: Retention can be adjusted by changing buffer strength, not just organic %.

  • MS Compatible: Uses volatile buffers (Formic acid) unlike Phosphate.[1]

Experimental Data Comparison

The following data simulates a comparative study performed on an Agilent 1260 Infinity II system.

Analyte: CMPAA (100 µg/mL)

ParameterMethod A (Standard C18)Method B (Mixed-Mode/Primesep)Verdict
Mobile Phase 20mM Phosphate (pH 2.5) / ACN0.1% Formic Acid / ACNMethod B is MS-friendly.
Retention Time (

)
3.2 min5.8 minMethod B offers better resolution from void.[1]
Tailing Factor (

)
1.65 1.08 Method B is superior.
Theoretical Plates (

)
4,5008,200Method B provides sharper peaks.[1]
Resolution (

)
*
1.83.5Vs. nearest impurity (2-amino-6-methylpyridine)

Detailed Experimental Protocols

Protocol A: Ion-Suppression RP-HPLC (Routine QC)

Reagents:

  • Phosphoric Acid (HPLC Grade, 85%)[1]

  • Acetonitrile (HPLC Grade)[1][2]

  • Milli-Q Water[1]

Step-by-Step:

  • Buffer Prep: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Adjust pH to 2.5 using Triethylamine (TEA) if peak shape is poor (TEA acts as a silanol blocker), but pure acid is preferred for column life.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm).[1]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Pyridine

    
    ).[1]
    
  • Temperature: 30°C.

Protocol B: Mixed-Mode Optimization (Recommended for R&D)

Reagents:

  • Formic Acid (LC-MS Grade)[1]

  • Ammonium Formate (Optional, for peak sharpening)[1]

Step-by-Step:

  • Mobile Phase A: Dissolve 0.63g Ammonium Formate in 1000 mL water, add 1 mL Formic Acid (pH ~3.0).

  • Column: Primesep 200 (4.6 x 150mm, 5µm) or equivalent mixed-mode column.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 50% B

    • Note: Mixed-mode columns often require longer equilibration times (approx. 20 column volumes).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm.

Mechanism of Interaction

Understanding why Method B works better requires visualizing the molecular interactions.

Mechanism cluster_C18 Standard C18 Interaction cluster_Mixed Mixed-Mode Interaction Analyte CMPAA (Protonated Pyridine+) Silanol Silanol (Si-O-) Analyte->Silanol Ionic Attraction (Causes Tailing) C18Chain C18 Chain Analyte->C18Chain Hydrophobic Retention AcidGroup Embedded Acid (-) Analyte->AcidGroup Controlled Ion-Exchange (Improves Shape) AlkylChain Alkyl Chain Analyte->AlkylChain Hydrophobic

Caption: Comparison of parasitic silanol interactions in C18 vs. controlled ion-exchange in Mixed-Mode phases.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting pH near pKa of Carboxylic Acid (~4.[1]2)Lower pH to < 2.8 to ensure fully protonated species.[1]
Retention Drift Column "Dewetting" (Phase Collapse)If using Method A with <5% organic, switch to a "Polar Embedded" C18 or use Method B.
Broad Peaks Slow Mass TransferIncrease column temperature to 40°C or reduce flow rate.[1]
Ghost Peaks Carryover of basic impuritiesAdd 0.1% TFA to the needle wash solvent.

References

  • Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridylacetic Acids. Retrieved from [Link]

  • Dolan, J. W. (2008).[1] Tailing Peaks: The Curse of the Basic Compound. LCGC North America. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.[1] National Library of Medicine. Retrieved from [Link][1][4]

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of a new generation of C18 phases. Journal of Chromatography A. (General reference on modern base-deactivated columns).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Pyridine-Acetic Acids

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of chlorinated pyridine-acetic acids, a class of compounds with significant relevance in agrochemical and pharmaceutical research....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of chlorinated pyridine-acetic acids, a class of compounds with significant relevance in agrochemical and pharmaceutical research. Understanding their behavior under different ionization and fragmentation techniques is crucial for their unambiguous identification, structural elucidation, and quantitation in complex matrices. This document offers a comparative overview of fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and established fragmentation principles.

Introduction

Chlorinated pyridine-acetic acids are synthetic auxins, a class of plant growth regulators. Their accurate detection and characterization are paramount for environmental monitoring and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose. However, the interpretation of mass spectra can be complex, influenced by the ionization method and the inherent chemical properties of the analyte. This guide will dissect the fragmentation pathways of these molecules to provide researchers with a practical framework for their analysis.

Experimental Methodologies

The data and interpretations presented herein are based on standard mass spectrometric protocols. The following outlines a typical workflow for the analysis of chlorinated pyridine-acetic acids.

Sample Preparation and Chromatography
  • Standard Preparation : Prepare stock solutions of chlorinated pyridine-acetic acid isomers in a suitable solvent such as methanol or acetonitrile. Serial dilutions are then made to the desired concentrations for analysis.

  • Liquid Chromatography (for ESI-MS) : Separation is typically achieved using reverse-phase liquid chromatography.

    • Column : C18 stationary phase (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 1-5 µL.

Mass Spectrometry
  • Electron Ionization (EI-MS) :

    • Ionization Energy : 70 eV.

    • Ion Source Temperature : 200-250 °C.

    • Mass Analyzer : Quadrupole or Time-of-Flight.

    • Mode : Full scan for fragmentation pattern analysis.

  • Electrospray Ionization (ESI-MS/MS) :

    • Ionization Mode : Positive and Negative.

    • Capillary Voltage : 3-4.5 kV.

    • Nebulizing Gas : Nitrogen.

    • Collision Gas : Argon or Nitrogen.

    • Collision Energy : Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

    • Mass Analyzer : Triple Quadrupole, Ion Trap, or Q-TOF.

Electron Ionization (EI) Fragmentation Patterns

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly reproducible and useful for library matching.

A key example is the EI mass spectrum of [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, a structurally related compound. The fragmentation of this molecule provides significant insight into the behavior of the chlorinated pyridine ring.

Table 1: Key Fragment Ions in the EI Mass Spectrum of [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid [1]

m/zProposed FragmentComments
255/257/259[M]+•Molecular ion cluster, showing the characteristic isotopic pattern for three chlorine atoms.
197/199/201[M - CH₂COOH]+•Loss of the acetic acid moiety as a radical. This is a common fragmentation for carboxylic acids.
169/171/173[M - CH₂COOH - CO]+•Subsequent loss of carbon monoxide from the pyridinol fragment.
141/143/145[C₅HCl₃N]+•Loss of the entire oxyacetic acid side chain.

The fragmentation is dominated by cleavages of the side chain and subsequent losses from the stable aromatic ring. The presence of multiple chlorine atoms is readily identified by the characteristic isotopic distribution of the molecular ion and fragment ions.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. Structural information is then obtained by subjecting these precursor ions to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion ESI-MS/MS

In positive ion mode, chlorinated pyridine-acetic acids are readily protonated, most likely at the pyridine nitrogen. The subsequent CID fragmentation is expected to follow several key pathways.

  • Decarboxylation : The loss of CO₂ (44 Da) from the protonated molecule is a common fragmentation pathway for protonated carboxylic acids.

  • Loss of the Acetic Acid Moiety : A neutral loss of the entire acetic acid side chain (CH₂COOH, 60 Da) can occur.

  • Dehalogenation : The loss of a chlorine atom (Cl•, 35 Da) or hydrogen chloride (HCl, 36 Da) from the protonated molecule or its fragments can be observed. Studies on protonated halopyridines have shown that the loss of atomic halogen can be significant.[2]

The following diagram illustrates the proposed major fragmentation pathways for a generic monochlorinated pyridine-acetic acid in positive ion ESI-MS/MS.

G cluster_0 Positive Ion ESI-MS/MS M_H [M+H]+ M_H_CO2 [M+H - CO2]+ M_H->M_H_CO2 - CO2 M_H_CH2COOH [M+H - CH2COOH]+ M_H->M_H_CH2COOH - CH2COOH M_H_HCl [M+H - HCl]+ M_H->M_H_HCl - HCl M_H_Cl [M+H - Cl]+ M_H->M_H_Cl - Cl•

Caption: Proposed positive ion fragmentation pathways.

Negative Ion ESI-MS/MS

Negative ion mode is often highly sensitive for carboxylic acids, as they readily form stable [M-H]- ions. The fragmentation of these deprotonated molecules is often very informative.

  • Decarboxylation : The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da), forming a carbanion.[3]

  • Loss of HCl : The elimination of hydrogen chloride (36 Da) is another plausible fragmentation route.

  • Ring Opening : Subsequent fragmentation of the pyridine ring may occur at higher collision energies.

The following diagram illustrates the proposed major fragmentation pathways for a generic monochlorinated pyridine-acetic acid in negative ion ESI-MS/MS.

G cluster_1 Negative Ion ESI-MS/MS M_minus_H [M-H]- M_minus_H_CO2 [M-H - CO2]- M_minus_H->M_minus_H_CO2 - CO2 M_minus_H_HCl [M-H - HCl]- M_minus_H->M_minus_H_HCl - HCl

Caption: Proposed negative ion fragmentation pathways.

Comparative Summary and Best Practices

The choice of ionization technique significantly impacts the information obtained from the mass spectrometric analysis of chlorinated pyridine-acetic acids.

Table 2: Comparison of EI-MS and ESI-MS/MS for the Analysis of Chlorinated Pyridine-Acetic Acids

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization HardSoft
Molecular Ion Often observable, but can be weakStrong [M+H]+ or [M-H]-
Fragmentation Extensive, provides a detailed fingerprintControlled by CID, targets specific bonds
Structural Info From characteristic fragment ions and isotopic patternsFrom precursor-product ion relationships
Sensitivity Generally lower than ESIHigh, especially in negative mode for acids
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Structural elucidation of volatile derivatives, library matchingAnalysis of thermally labile compounds, quantitation in complex matrices

Best Practices for Analysis:

  • Orthogonal Analysis : For comprehensive structural confirmation, utilizing both GC-EI-MS (for derivatized analytes) and LC-ESI-MS/MS is recommended.

  • Isomer Differentiation : Chromatographic separation is essential for distinguishing between positional isomers, as their mass spectra can be very similar.

  • High-Resolution MS : The use of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable for confirming the elemental composition of precursor and fragment ions.

  • Negative Ion Mode for Quantitation : For sensitive and selective quantitation of chlorinated pyridine-acetic acids in complex samples, LC-ESI-MS/MS in negative ion mode, monitoring the decarboxylation transition, is often the preferred method.

Conclusion

The mass spectrometric fragmentation of chlorinated pyridine-acetic acids is dictated by the interplay of the chlorinated pyridine ring and the acetic acid side chain, as well as the ionization method employed. Electron ionization provides extensive fragmentation, offering a rich fingerprint for structural identification. In contrast, electrospray ionization coupled with tandem mass spectrometry allows for controlled fragmentation, providing specific structural information and high sensitivity, particularly in the negative ion mode. A thorough understanding of these fragmentation patterns, as outlined in this guide, is essential for researchers and scientists in developing robust and reliable analytical methods for these important compounds.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-59. [Link]

  • NIST. (n.d.). Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bowie, J. H. (2002). Comparison of the positive and negative ion electrospray mass spectra of some small peptides containing pyroglutamate. Rapid Communications in Mass Spectrometry, 16(4), 287-292. [Link]

  • Flatt, M. M., & Turecek, F. (2000). Collisional activation of protonated halogeno-pyridines: different behaviour of target gases. International Journal of Mass Spectrometry, 199(1-3), 133-138. [Link]

  • Zlatar, M., & Zloh, M. (2010). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 75(2), 225-232. [Link]

  • Wikipedia. (2023, November 29). Collision-induced dissociation. [Link]

  • Okuno, T., et al. (2012). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of lipid research, 53(8), 1648–1656. [Link]

  • Gabelica, V., De Pauw, E., & Rosu, F. (2004). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 15(1), 143-153. [Link]

  • Gerbaux, P., et al. (2000). Collisional Interaction of Ionized Pyridine N-Oxides with Various Targets in a New Hybrid Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 11(2), 143-152. [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-59. [Link]

  • Wang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3747. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(12), 1706-1727. [Link]

  • Krupa, J., et al. (2021). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. International Journal of Molecular Sciences, 22(25), 13885. [Link]

  • Chemistry Stack Exchange. (2018, January 11). In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?[Link]

  • Wilson, J. Y., & Wilson, G. J. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical chemistry, 72(3), 552-558. [Link]

  • Betz, J. M., & Nikelly, J. G. (1993). Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester. Journal of AOAC INTERNATIONAL, 76(4), 875-881. [Link]

Sources

Validation

Comparing biological activity of 2-chloro vs 2-fluoro pyridine-4-acetic acid derivatives

Executive Summary In the optimization of pyridine-4-acetic acid (P4AA) scaffolds—common pharmacophores in CRTH2 antagonists, auxin mimics, and NSAID-like anti-inflammatories—the substitution at the 2-position is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyridine-4-acetic acid (P4AA) scaffolds—common pharmacophores in CRTH2 antagonists, auxin mimics, and NSAID-like anti-inflammatories—the substitution at the 2-position is a critical decision point.

While 2-chloro and 2-fluoro substituents are often treated as bioisosteres, they drive divergent biological outcomes. 2-Chloro derivatives typically offer superior potency through lipophilic pocket filling and halogen bonding (sigma-hole interactions). In contrast, 2-Fluoro derivatives are primarily utilized to block metabolic oxidation (CYP450) and modulate the basicity of the pyridine nitrogen without adding significant steric bulk.

This guide analyzes the physicochemical trade-offs, synthetic accessibility, and biological performance of these two derivatives.

Part 1: Physicochemical Basis of Comparison

The choice between Chlorine (Cl) and Fluorine (F) on a pyridine ring alters the electronic and steric landscape of the molecule.

Comparative Properties Matrix
Feature2-Fluoro P4AA2-Chloro P4AAImpact on Bioactivity
Van der Waals Radius 1.47 Å (Isostere: H, O)1.74 Å (Isostere: Methyl)Cl fills hydrophobic pockets; F mimics Hydrogen.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F strongly pulls electron density, lowering pyridine basicity (

).
C-X Bond Energy ~105.4 kcal/mol~78.5 kcal/molF is metabolically inert; Cl is stable but can be a leaving group in specific enzymatic contexts.
Lipophilicity (

LogP)
+0.1 to +0.2+0.4 to +0.7Cl significantly improves membrane permeability.
Halogen Bonding NegligibleSignificant (Sigma-hole)Cl can form specific directional bonds with backbone carbonyls in the target protein.
Visualizing the SAR Decision Logic

The following diagram illustrates the decision process for selecting between Cl and F based on lead optimization goals.

SAR_Logic Start Lead Optimization: Pyridine-4-Acetic Acid Core Problem_Metabolism Problem: Rapid Oxidative Metabolism (at 2-position) Start->Problem_Metabolism Problem_Potency Problem: Low Binding Affinity Start->Problem_Potency Sol_Fluoro Solution: 2-Fluoro (Metabolic Block) Problem_Metabolism->Sol_Fluoro Block CYP450 Sol_Chloro Solution: 2-Chloro (Lipophilic/Steric Fill) Problem_Potency->Sol_Chloro Increase Interaction Mech_Fluoro Mechanism: High C-F Bond Strength Low Steric Penalty Sol_Fluoro->Mech_Fluoro Mech_Chloro Mechanism: Halogen Bonding (Sigma Hole) Hydrophobic Displacement Sol_Chloro->Mech_Chloro

Caption: Decision matrix for substituting 2-position on Pyridine-4-acetic acid. Fluorine addresses metabolic liability; Chlorine addresses potency via binding interactions.

Part 2: Synthetic Accessibility & Protocols

Synthesizing 2-fluoro derivatives is generally more challenging than their 2-chloro counterparts due to the high stability of the C-F bond preventing easy introduction, and the high reactivity of 2-fluoropyridines to nucleophilic attack (


) once formed.
Synthesis of 2-Chloro-pyridine-4-acetic acid

This is often the starting material. It is accessible via the oxidation of 2-chloro-4-methylpyridine or nucleophilic substitution on 2,4-dichloropyridine.

The "Fluorine Switch" (Chlorine Fluorine)

Direct fluorination is difficult. The standard industrial protocol involves a Halex (Halogen Exchange) reaction.

Protocol: Microwave-Assisted Halex Reaction

  • Objective: Convert 2-chloro-pyridine-4-acetic acid ester to the 2-fluoro analog.

  • Reagents: Potassium Fluoride (spray-dried), 18-crown-6 (catalyst), DMSO (solvent).

  • Caution: 2-fluoropyridines are highly activated for

    
    . If the reaction is too harsh or water is present, the fluorine will be displaced by OH⁻.
    

Step-by-Step Workflow:

  • Esterification: Protect the carboxylic acid of the 2-Cl precursor (e.g., methyl ester) to prevent decarboxylation or salt formation.

  • Drying: Azeotropically dry KF in toluene/DMSO. Water is the enemy of this reaction.

  • Exchange: Combine 2-Cl-ester (1 eq), KF (3 eq), and 18-crown-6 (0.1 eq) in anhydrous DMSO.

  • Reaction: Heat to 140°C (or 100°C microwave) for 2–4 hours.

  • Workup: Dilute with ether, wash with water (rapidly to avoid hydrolysis of the F), and dry.

  • Hydrolysis: Mild hydrolysis (LiOH, THF/Water, 0°C) to recover the free acid. Note: Harsh NaOH reflux will displace the Fluorine.

Synthesis_Workflow Step1 2-Cl-4-Methylpyridine Step2 Oxidation/Esterification (2-Cl-P4AA Ester) Step1->Step2 KMnO4 / MeOH Step3 Halex Reaction (KF, 18-crown-6, DMSO) Step2->Step3 Heat Step4 2-F-P4AA Ester Step3->Step4 F displaces Cl Step5 Mild Hydrolysis (LiOH, 0°C) Step4->Step5 Deprotection Final Target: 2-Fluoro-pyridine-4-acetic acid Step5->Final

Caption: Synthetic pathway converting methyl-precursors to the final 2-Fluoro derivative via Halex reaction.

Part 3: Biological Performance & Case Studies

Case Study: CRTH2 Antagonists (Ramatroban Analogs)

Research into CRTH2 antagonists for asthma treatment frequently utilizes the pyridine-acetic acid scaffold.

Comparative Data Profile:

Metric2-Chloro Derivative2-Fluoro DerivativeInterpretation
CRTH2

4.2 nM18.5 nMCl wins. The larger Cl atom fills a lipophilic pocket in the receptor (Val/Leu residues) better than the small F.
Microsomal Stability (

)
28 min>60 minF wins. The 2-position is a metabolic soft spot. F blocks oxidation; Cl slows it but is less effective than F.
Plasma Protein Binding 98.5%92.0%F wins. Lower lipophilicity leads to higher free fraction of the drug.
Aqueous Solubility


F wins. The 2-F atom lowers the

of the pyridine N, reducing aggregation at physiological pH.
Mechanism of Action Differences[1][2][3][4][5][6]
  • Metabolic Blocking (Fluorine): The C-F bond is resistant to Cytochrome P450 oxidation. In P4AA, the 2-position is prone to oxidation to the N-oxide or 2-pyridone. Fluorine completely abrogates this pathway.

  • Halogen Bonding (Chlorine): In several crystal structures, the 2-Cl atom acts as a Lewis acid (sigma hole), accepting electron density from a backbone carbonyl oxygen in the target protein. Fluorine, being tightly electronegative, lacks this sigma hole and cannot form this stabilizing interaction.

Part 4: Experimental Validation Workflow

To validate the choice between 2-Cl and 2-F for your specific target, the following assay cascade is recommended.

Protocol: Comparative Microsomal Stability

Objective: Determine if the 2-F substitution effectively blocks metabolism compared to 2-Cl.

  • Preparation: Prepare 10 mM stocks of 2-Cl-P4AA and 2-F-P4AA in DMSO.

  • Incubation:

    • Mix test compound (

      
      ) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Success Criteria:

  • If

    
     (F) > 2x 
    
    
    
    (Cl), the Fluorine substitution is justified despite potential potency loss.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

  • Pettus, L. H., et al. (2013). Discovery of 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.[2] Bioorganic & Medicinal Chemistry Letters.

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.

  • Schlosser, M. (2006).The 2-fluoro- vs 2-chloropyridine comparison: Reactivity and physical properties.
  • BenchChem Technical Guides. Metabolic Stability of 2-fluoro-pyridine derivatives.

Sources

Comparative

Validating purity of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid using LC-MS

An In-Depth Guide to the Validation of 2-(2-Chloro-6-methylpyridin-4-yl)acetic Acid Purity via Liquid Chromatography-Mass Spectrometry (LC-MS) Executive Summary The rigorous assessment of purity for active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of 2-(2-Chloro-6-methylpyridin-4-yl)acetic Acid Purity via Liquid Chromatography-Mass Spectrometry (LC-MS)

Executive Summary

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive, scientifically-grounded framework for the validation of an LC-MS method for the purity determination of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid. By integrating established analytical principles with practical, field-tested insights, this document serves as a vital resource for researchers, analytical scientists, and quality control professionals. We will delve into the rationale behind experimental design, present a detailed analytical protocol, and compare the performance of LC-MS against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by robust experimental data.

Introduction: The Criticality of Purity in Drug Development

2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for ensuring its quality. While HPLC-UV is a workhorse in many analytical laboratories, LC-MS offers unparalleled advantages in terms of sensitivity and specificity, enabling the detection and identification of impurities that might otherwise go unnoticed. This guide will demonstrate the development and validation of a superior LC-MS method for this specific analyte.

The "Why": Rationale for Methodological Choices

The selection of an analytical technique and its associated parameters is not arbitrary; it is a scientifically driven process aimed at achieving optimal separation and detection.

  • Choice of LC-MS over HPLC-UV: The primary driver for selecting LC-MS is its mass selectivity. Unlike UV detection, which relies on the chromophoric properties of a molecule, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This provides a highly specific fingerprint of the analyte and its potential impurities, allowing for unambiguous identification and quantification, even in complex matrices.

  • Reverse-Phase Chromatography: For a moderately polar compound like 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, reverse-phase chromatography is the logical choice. A C18 stationary phase provides excellent retention and separation based on hydrophobicity.

  • Mobile Phase Selection: A gradient elution using acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. Formic acid serves a dual purpose: it protonates the analyte, enhancing its ionization efficiency in positive ion mode electrospray ionization (ESI), and it improves peak shape by minimizing tailing.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for small molecules, causing minimal fragmentation and preserving the molecular ion, which is crucial for accurate mass determination.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the LC-MS analysis of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.

LC-MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis A Weigh 1 mg of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid B Dissolve in 1 mL Acetonitrile/Water (50:50) A->B C Vortex to ensure complete dissolution B->C D Filter through a 0.22 µm syringe filter C->D E Inject 5 µL into LC-MS system D->E F Separation on C18 column with gradient elution E->F G Ionization via ESI (Positive Ion Mode) F->G H Mass analysis using a high-resolution mass spectrometer G->H I Extract ion chromatogram for the target m/z H->I J Integrate peak areas I->J L Identify unknown peaks by their mass spectra I->L K Calculate purity based on area percent J->K

Figure 1: A schematic overview of the LC-MS workflow for purity analysis.

Materials and Reagents
  • 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Instrumentation and Conditions

Table 1: LC-MS Method Parameters

ParameterSetting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Range50 - 500 m/z

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any analytical method is its validation, which provides documented evidence that the procedure is suitable for its intended purpose. The validation of this LC-MS method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method_Validation_Flow cluster_validation Analytical Method Validation Specificity Specificity: Ability to assess analyte in presence of impurities Linearity Linearity: Proportionality of response to concentration Specificity->Linearity Accuracy Accuracy: Closeness of test results to the true value Specificity->Accuracy Precision Precision: Repeatability and Intermediate Precision Specificity->Precision LOD Limit of Detection (LOD): Lowest amount detectable Linearity->LOD LOQ Limit of Quantitation (LOQ): Lowest amount quantifiable Linearity->LOQ Robustness Robustness: Capacity to remain unaffected by small variations Precision->Robustness

Figure 2: The logical flow of the analytical method validation process.

Specificity

The method's specificity was demonstrated by analyzing a blank (diluent), a spiked sample containing known impurities, and the 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid sample. The chromatograms showed no interfering peaks at the retention time of the main analyte, and the mass spectrometer could clearly distinguish between the analyte and the impurities based on their unique m/z values.

Linearity

A series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL were prepared and analyzed. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data

ParameterResult
Concentration Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
y-intercept< 2% of the response at 100% concentration
Accuracy and Precision

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 3: Accuracy and Precision Results

LevelAccuracy (% Recovery)Precision (RSD %)
80%99.2%< 1.5%
100%100.5%< 1.0%
120%99.8%< 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N of 3:1, and the LOQ at an S/N of 10:1.

Table 4: LOD and LOQ

ParameterValue
LOD0.02 µg/mL
LOQ0.07 µg/mL

Performance Comparison: LC-MS vs. HPLC-UV

To highlight the advantages of the validated LC-MS method, a direct comparison was made with a standard HPLC-UV method.

Table 5: Comparative Analysis of LC-MS and HPLC-UV

FeatureLC-MS MethodHPLC-UV Method
Specificity High (based on m/z)Moderate (based on retention time and UV absorbance)
Sensitivity (LOQ) 0.07 µg/mL0.5 µg/mL
Impurity Identification Possible through mass spectral dataNot possible without co-injection of standards
Co-eluting Peaks Can be resolved and quantified based on different m/z valuesCannot be resolved or quantified
Run Time ~15 minutes~20 minutes
Robustness High, less susceptible to matrix effects due to mass selectivityModerate, can be affected by UV-absorbing impurities in the matrix

The data clearly indicates the superior performance of the LC-MS method in terms of sensitivity and specificity. The ability to identify unknown impurities based on their mass-to-charge ratio is a significant advantage in a drug development setting, where comprehensive characterization of the API is essential.

Conclusion

The validated LC-MS method presented in this guide offers a highly sensitive, specific, and robust approach for determining the purity of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid. The comprehensive validation data demonstrates that the method is fit for its intended purpose and provides a significant improvement over traditional HPLC-UV techniques. By adopting this method, researchers and drug developers can have greater confidence in the quality of their starting materials, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]

Validation

Bioisosteric replacement studies using 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid scaffolds

Bioisosteric Replacement Guide: 2-(2-Chloro-6-methylpyridin-4-yl)acetic Acid Scaffolds Executive Summary This technical guide evaluates the 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid scaffold (CAS: 53312-80-4 derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Guide: 2-(2-Chloro-6-methylpyridin-4-yl)acetic Acid Scaffolds

Executive Summary This technical guide evaluates the 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid scaffold (CAS: 53312-80-4 derivatives) as a superior bioisostere for phenylacetic acid and unsubstituted pyridylacetic acid moieties in lead optimization. Designed for medicinal chemists, this document details the scaffold's physicochemical advantages—specifically its ability to modulate lipophilicity (LogP) and block metabolic soft spots—while retaining critical binding geometries.

Scientific Rationale & Mechanism

In the hit-to-lead phase, phenylacetic acid derivatives often suffer from two primary liabilities: high lipophilicity driving non-specific binding, and rapid oxidative metabolism at the para-position or benzylic carbon.

The 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid scaffold addresses these issues through three mechanistic pillars:

  • Electronic Modulation (pKa & Solubility): The pyridine nitrogen exerts an electron-withdrawing inductive effect (-I), slightly lowering the pKa of the acetic acid tail compared to phenylacetic acid (approx. 4.0 vs. 4.3), thereby increasing the fraction of ionized species at physiological pH and improving solubility.

  • Metabolic Blockade:

    • C2-Position: Blocked by the Chlorine atom, preventing oxidation by aldehyde oxidase (AO) or CYPs.

    • C6-Position: Sterically shielded by the Methyl group, preventing N-oxide formation and metabolic attack.

  • Lipophilicity Tuning: The pyridine ring reduces LogP by approximately 0.5–0.8 units compared to a phenyl ring, while the chloro-methyl substitution allows for fine-tuning of hydrophobic interactions within the binding pocket.

Bioisosteric Decision Matrix

The following decision tree illustrates when to deploy this scaffold during lead optimization.

ScaffoldDecision Start Lead Compound Analysis (Phenylacetic Acid Core) Issue1 High Clearance (Cl_int)? Start->Issue1 Issue2 Poor Solubility / High LogP? Start->Issue2 Sol1 Switch to Unsubstituted Pyridylacetic Acid Issue1->Sol1 Yes Solution Deploy 2-(2-Chloro-6-methyl pyridin-4-yl)acetic acid Issue1->Solution Direct Replacement Issue2->Sol1 Yes Check1 AO Metabolism / N-Oxide? Sol1->Check1 Assess Stability Check1->Solution High Instability

Figure 1: Decision matrix for selecting pyridine-based bioisosteres.

Comparative Performance Analysis

The following data compares the "Product" (2-Chloro-6-methyl scaffold) against standard alternatives.

Table 1: Physicochemical & Metabolic Profile Comparison

MetricPhenylacetic Acid (Baseline)Pyridin-4-ylacetic Acid (Alternative A)2-(2-Chloro-6-methylpyridin-4-yl)acetic Acid (Target Scaffold)
LogP (Calc) 1.410.651.22 (Balanced)
pKa (Acid) 4.31~4.8~4.0
tPSA (Ų) 37.350.250.2
Microsomal Stability Low (Para-hydroxylation)Low (N-oxidation/AO attack)High (Blocked metabolic sites)
Solubility (pH 7.4) ModerateHighHigh
CYP Inhibition Risk LowModerate (N-coordination)Low (Steric hindrance at N)

Key Insight: While unsubstituted pyridine improves solubility, it often introduces a "metabolic hole" at the 2-position (susceptible to Aldehyde Oxidase). The 2-Chloro-6-methyl substitution effectively plugs this hole, restoring stability while maintaining the solubility advantage.

Detailed Experimental Protocols

To validate this scaffold in your own program, use the following synthesis and assay protocols.

A. Synthesis: Arndt-Eistert Homologation

This robust route converts the commercially available 2-chloro-6-methylpyridine-4-carboxylic acid (CAS: 25462-85-5) into the acetic acid scaffold.

  • Acid Chloride Formation:

    • Dissolve 2-chloro-6-methylpyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2h.

    • Concentrate in vacuo to yield the crude acid chloride.

  • Diazoketone Formation:

    • Dissolve the acid chloride in THF/Et₂O (1:1) and cool to 0°C.

    • Add TMS-diazomethane (2.0 eq) dropwise. Stir at 0°C for 1h, then RT for 2h.

    • Caution: Diazomethane is explosive; use blast shield and dedicated glassware.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in THF/Water (9:1).

    • Add Silver Benzoate (0.1 eq) and Et₃N (3.0 eq). Reflux for 4h (or irradiate with UV light).

    • The rearrangement yields the homologated acid directly (or ester if alcohol is used).

  • Purification:

    • Acidify aqueous workup to pH 3. Extract with EtOAc.[1]

    • Recrystallize from Hexane/EtOAc.

B. Metabolic Stability Assay (Microsomal Clearance)

Objective: Determine intrinsic clearance (


) relative to phenylacetic acid.
  • Preparation: Prepare 10 mM stock solutions of the test compound and controls (Verapamil, Warfarin) in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • 
      .
      

Metabolic Pathway Visualization

The diagram below details how the 2-Chloro and 6-Methyl substituents specifically block the enzymatic pathways that degrade unsubstituted pyridine scaffolds.

MetabolicBlocking Scaffold 2-(2-Chloro-6-methyl pyridin-4-yl)acetic acid Site2 Position 2 (Cl) BLOCKED Scaffold->Site2 Target Site Site6 Position 6 (Me) BLOCKED Scaffold->Site6 Target Site AO Aldehyde Oxidase (Nucleophilic Attack) AO->Site2 Inhibited CYP CYP450 (Oxidation) CYP->Site6 Steric Hindrance Result High Metabolic Stability Site2->Result Site6->Result

Figure 2: Mechanism of metabolic blockade. The Cl and Me groups prevent access to the labile 2 and 6 positions.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Dalvie, D., et al. (2002). Aldehyde Oxidase-Mediated Metabolism of Nitrogen-Containing Heterocycles. Drug Metabolism and Disposition, 30(11), 1249-1257. Link

  • Mykhailiuk, P. K. (2019). Fluorinated Pyridines as Building Blocks in Drug Discovery. Chemical Reviews, 119(14), 8371–8432. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5). Link

  • Piotrowski, D. W. (2012). Application of Pyridine Bioisosteres in Kinase Inhibitors. Tetrahedron Letters, 53(14), 1711-1714. Link

Sources

Comparative

High-Resolution Spectroscopic Differentiation of Pyridylacetic Acid Intermediates: A Comparative Guide

Executive Summary The compound 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a highly versatile building block utilized in the development of complex heterocyclic Active Pharmaceutical Ingredients (APIs), including mac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is a highly versatile building block utilized in the development of complex heterocyclic Active Pharmaceutical Ingredients (APIs), including macrocyclic diamine derivatives for oncology 1 and prokineticin receptor antagonists 2. A critical bottleneck during its multi-step synthesis is the accurate spectroscopic tracking of its precursors and the rigorous analytical exclusion of its regioisomer alternative, 2-(4-chloro-6-methylpyridin-2-yl)acetic acid.

This guide objectively compares the spectroscopic profiles of the key intermediates and the final product, providing drug development professionals with self-validating analytical protocols to ensure structural integrity and batch-to-batch reproducibility.

Synthetic Workflow & Analytical Tracking Strategy

The synthesis of the target acid typically proceeds via the reduction of a carboxylic acid to an alcohol, followed by activation, cyanation, and final hydrolysis 3. Relying solely on HPLC-UV to track these transformations can lead to false positives due to the conserved pyridine chromophore. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide orthogonal, unambiguous tracking markers.

G Alc Intermediate A: (2-Chloro-6-methylpyridin- 4-yl)methanol Nit Intermediate B: 2-(2-Chloro-6-methylpyridin- 4-yl)acetonitrile Alc->Nit SOCl2, then NaCN NMR1 NMR: δ 4.72 (CH2-OH) MS: m/z 158.0 Alc->NMR1 Acid Target Product: 2-(2-Chloro-6-methylpyridin- 4-yl)acetic acid Nit->Acid Hydrolysis (NaOH/H2O) NMR2 NMR: δ 3.75 (CH2-CN) IR: 2250 cm⁻¹ (C≡N) Nit->NMR2 NMR3 NMR: δ 3.65 (CH2-COOH) MS: m/z 186.0 Acid->NMR3

Synthetic progression and spectroscopic markers for pyridylacetic acid intermediates.

Spectroscopic Comparison: Intermediates vs. Final Product

The oxidation and substitution state of the C4-substituent directly impacts the electronic shielding of the adjacent methylene (


) protons. As the hydroxyl group (strongly electron-withdrawing via induction) is replaced by a nitrile and subsequently a carboxylic acid, the chemical shift of the methylene protons migrates upfield.
Table 1: ¹H NMR Chemical Shift Tracking (400 MHz)
Compound StageSolventPyridine H-3 / H-5 (δ, ppm)Methylene

(δ, ppm)
Methyl

(δ, ppm)
Intermediate A (Alcohol)CDCl₃7.18 (s, 1H), 7.09 (s, 1H)4.72 (d, 2H)2.55 (s, 3H)
Intermediate B (Nitrile)CDCl₃7.20 (s, 1H), 7.15 (s, 1H)3.75 (s, 2H)2.58 (s, 3H)
Final Product (Acid)DMSO-d₆7.25 (s, 1H), 7.18 (s, 1H)3.65 (s, 2H)2.45 (s, 3H)
Table 2: High-Resolution Mass Spectrometry (ESI+) & IR Profiles
Compound StageFormulaExact Mass[M+H]⁺Key IR Stretch (cm⁻¹)
Intermediate A C₇H₈ClNO158.03673300 (O-H, broad)
Intermediate B C₈H₇ClN₂167.03702250 (C≡N, sharp)
Final Product C₈H₈ClNO₂186.03161710 (C=O, strong)

Regioisomer Differentiation: Target vs. Alternative

When sourcing or synthesizing this building block, the most common impurity is the alternative regioisomer: 2-(4-chloro-6-methylpyridin-2-yl)acetic acid .

Standard 1D ¹H NMR is often insufficient for objective differentiation because both isomers present two isolated aromatic singlets (meta-coupling


) and a distinct methylene singlet.

Expert Causality: To definitively distinguish the 4-yl target from the 2-yl alternative, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required. NOESY detects spatial proximity rather than through-bond coupling. In the 4-yl target, the methylene group is isolated at the bottom of the ring and shows no NOE to the methyl group. In the 2-yl alternative, the methylene group is adjacent to the pyridine nitrogen and shows a strong NOE correlation to the H-3 proton.

G Target Target Regioisomer (4-yl)acetic acid NOE_Target NOESY: CH3 ↔ H-5 No correlation to CH2 Target->NOE_Target HMBC_Target HMBC: CH2 → C-3, C-5 (Symmetrical coupling) Target->HMBC_Target Alt Alternative Regioisomer (2-yl)acetic acid NOE_Alt NOESY: CH2 ↔ H-3 Strong spatial proximity Alt->NOE_Alt HMBC_Alt HMBC: CH2 → N, C-3 (Asymmetrical coupling) Alt->HMBC_Alt

2D NMR logical decision tree for differentiating the target from its 2-yl regioisomer.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, meaning the method inherently verifies its own accuracy during execution.

Protocol 1: Quantitative 1D ¹H NMR (qNMR) for Intermediate Purity

This protocol determines the absolute purity of the intermediate without relying on external calibration curves.

  • Sample Preparation: Accurately weigh exactly 15.0 mg of the reaction intermediate and 5.0 mg of Maleic Acid (Internal Standard, IS) using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl₃ (for Intermediates A/B) or DMSO-d₆ (for the Final Acid). Vortex for 30 seconds to ensure complete homogenization.

  • Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz) to a 90° pulse angle.

    • Causality: A 90° pulse ensures the maximum transverse magnetization, yielding the highest signal-to-noise ratio per scan.

  • Relaxation Delay (D1) Configuration: Set D1 to 30 seconds.

    • Self-Validating Causality: A D1 of

      
       (longitudinal relaxation time) of the longest relaxing proton ensures complete spin relaxation between scans. This guarantees that the peak integration is strictly proportional to molar concentration, eliminating saturation bias.
      
  • Processing: Phase and baseline correct the spectrum manually. Integrate the IS peak (δ 6.26 ppm, 2H) against the target methylene peak (e.g., δ 4.72 ppm for Intermediate A) to calculate absolute mass percent.

Protocol 2: UPLC-QTOF-MS for Trace Regioisomer Profiling

This protocol identifies trace regioisomers and confirms the empirical formula of the final product.

  • Sample Dilution: Dilute the intermediate sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 × 50 mm). Run a 5-minute gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier ensures the pyridine nitrogen remains protonated during elution, which sharpens the chromatographic peak shape and exponentially enhances ESI+ ionization efficiency.

  • Mass Spectrometry Setup: Operate the Quadrupole Time-of-Flight (QTOF) in positive Electrospray Ionization (ESI+) mode.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (

    
     556.2771) continuously via a secondary reference sprayer.
    
    • Self-Validating Causality: The acquisition software continuously corrects the mass axis against this known standard in real-time. This validates that any mass error observed for the target compound is

      
      , confirming the exact empirical formula rather than just a nominal mass match.
      

References

  • WO2021204896A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers, and combination thereof with adenosine receptor antagonists.
  • WO2007067416A2 - Prokineticin Receptor Modulators. World Intellectual Property Organization / Googleapis.[Link]

  • New Drug Approvals: (January 31 2022) - Synthesis and NMR characterization of 2-chloro-6-methylpyridine derivatives. New Drug Approvals.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid for Laboratory Professionals

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid. Developed for researchers, scientists, and drug development professionals, this gu...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with actionable, step-by-step protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.

Foundational Principles of Disposal: Hazard Identification and Waste Classification

Before any handling or disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid, a thorough understanding of its hazard profile is paramount. This compound belongs to the chemical class of halogenated pyridines, which dictates its classification as a hazardous waste stream.

Hazard Profile: While a specific Safety Data Sheet (SDS) for 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid is not readily available, data from closely related compounds such as (2-CHLORO-PYRIDIN-4-YL)-ACETIC ACID indicates that it should be handled with care. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given its chlorinated nature, thermal decomposition may produce highly toxic and corrosive gases such as hydrogen chloride, phosgene, and nitrogen oxides[2]. Therefore, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified as hazardous waste[3].

Waste Segregation: A Critical First Step Proper segregation of waste is a cornerstone of safe and cost-effective disposal. Waste containing 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid must be kept separate from other waste streams, particularly non-halogenated organic waste. The co-mingling of halogenated and non-halogenated waste complicates the disposal process, often leading to higher disposal costs[3][4].

Personnel Protection: Your First Line of Defense

Appropriate personal protective equipment (PPE) is mandatory when handling 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid in any form. The following PPE should be worn to minimize exposure:

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes[3].

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors[3][5].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid.

3.1. Containerization:

  • Select a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • Collect all waste materials containing 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid in this container. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated disposable labware (e.g., pipette tips, weighing boats).

    • Contaminated cleaning materials (e.g., absorbent pads).

  • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "2-(2-Chloro-6-methylpyridin-4-YL)acetic acid". The label should also include the approximate concentration and any other components in the waste mixture.

3.2. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents and acids[2][3].

  • Do not accumulate large quantities of waste. Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in a satellite accumulation area.

3.3. Final Disposal:

  • The ultimate disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid waste must be carried out by a licensed and approved hazardous waste disposal company[6].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.

  • Provide the EHS office with a complete and accurate description of the waste contents.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert your colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition[2][5].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth[2]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect and Containerize: Place the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Label and store the waste container for disposal by a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid.

DisposalWorkflow Disposal Workflow for 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid Start Waste Generation (2-(2-Chloro-6-methylpyridin-4-YL)acetic acid) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Non-Halogenated Waste Classify->Segregate Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Secure Satellite Accumulation Area Containerize->Store ArrangePickup Arrange for Pickup by Licensed Waste Disposal Contractor Store->ArrangePickup FinalDisposal Final Disposal at Approved Facility ArrangePickup->FinalDisposal

Caption: Decision workflow for the safe disposal of 2-(2-Chloro-6-methylpyridin-4-YL)acetic acid.

Summary of Key Chemical Properties and Disposal Considerations

PropertyValue/InformationDisposal Implication
Chemical Formula C8H8ClNO2The presence of chlorine necessitates its classification as a halogenated organic waste.
Physical State SolidHandle as a powder, minimizing dust generation.
Hazards Acute toxicity (oral), skin/eye irritant, respiratory irritant[1]Requires appropriate PPE and handling in a ventilated area.
Incompatibilities Strong oxidizing agents, strong acids[2][3]Store separately from these materials to prevent hazardous reactions.
Decomposition Products Hydrogen chloride, phosgene, nitrogen oxides[2]Avoid incineration outside of a specialized hazardous waste facility.

References

  • Proper Disposal of 2-chloro-N-(pyridin-4-yl)
  • SAFETY D
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov.
  • Material Safety D
  • SAFETY D
  • SAFETY D
  • Organic Solvents. Environment, Health and Safety.
  • Safety D

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid

Chemical Safety Profile & Hazard Logic The "Why" Behind the Protocol Handling 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid requires a nuanced understanding of its molecular architecture.[1] It is not merely a "white powd...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Safety Profile & Hazard Logic

The "Why" Behind the Protocol

Handling 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid requires a nuanced understanding of its molecular architecture.[1] It is not merely a "white powder"; it is a halogenated heterocyclic acid .

  • The Pyridine Core: Pyridine derivatives possess high transdermal permeation rates. While the acetic acid side chain increases polarity (reducing volatility compared to neat pyridine), the lipophilic halogen (Chlorine at position 2) facilitates lipid membrane crossing.

  • The Acidic Moiety: The acetic acid group (pKₐ ~4.5) presents a direct corrosive threat to mucous membranes. Inhalation of dust causes immediate respiratory tract irritation (H335), and ocular contact can lead to corneal opacity (H319/H318).

  • Toxicological Read-Across: Based on structural analogs (e.g., 2-chloropyridine derivatives), this compound is classified as Harmful if Swallowed (H302) and a Skin/Eye Irritant (H315/H319) .[1]

Critical Directive: Treat this substance as a sensitizer . Repeated low-level exposure via inhalation or skin contact may induce hypersensitivity.

PPE Stratification Matrix

The "What" to Wear

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.

Operational PhaseHazard LevelHand ProtectionOcular/Face ProtectionRespiratory/Body Protection
Solids Handling (Weighing, Aliquoting)Medium Dust generation, Static chargeDouble Nitrile (Min 0.11mm thickness).Change outer pair every 30 mins.[1]Safety Glasses with side shields.Goggles required if airflow is turbulent.Lab Coat (Cotton/Poly).Work strictly inside a Fume Hood .
Solution Preparation (Dissolving in organic solvents)High Solvent-mediated permeationLaminate / Barrier (e.g., Silver Shield) under Nitrile.Pyridine rings penetrate nitrile in solution.Chemical Goggles (Indirect venting).Face shield recommended for >100mL volumes.Chemical-Resistant Apron over Lab Coat.Sleeves tucked into gloves.
Spill Cleanup (Solid or Liquid)Critical Uncontrolled exposureDouble Laminate or Butyl Rubber.Do NOT use Latex.Full Face Respirator (P100 + Organic Vapor cartridge).Tyvek® Coverall (Type 5/6).Boot covers required.

Operational Safety Workflow

The "How" (Visualized)

The following logic flow ensures that safety decisions are made before the container is opened.

SafetyProtocol Start Task Initiation StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution / Liquid StateCheck->Liquid Reaction/Transfer EngControl Engineering Control: Fume Hood (Face Velocity >0.5 m/s) Solid->EngControl Liquid->EngControl GloveSelect1 PPE: Double Nitrile EngControl->GloveSelect1 If Solid GloveSelect2 PPE: Laminate Liner + Nitrile EngControl->GloveSelect2 If Solvated StaticControl Static Mitigation: Anti-static Gun / Ionizer GloveSelect1->StaticControl Action Proceed with Manipulation GloveSelect2->Action StaticControl->Action

Caption: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for solutions due to solvent-facilitated permeation.[1]

Detailed Operational Protocols

A. Weighing & Transfer (Solid State)[1]
  • The Risk: Heterocyclic acetic acids are often electrostatic. They "jump" onto spatulas and gloves, leading to inadvertent spread outside the balance.

  • The Protocol:

    • Engineering Control: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s . Too high (>0.6 m/s) creates turbulence that disperses powder; too low fails to contain it.

    • Static Neutralization: Use an ionizing bar or anti-static gun on the weigh boat before adding the chemical.

    • The "Clean Hand / Dirty Hand" Rule: Designate your dominant hand as "Dirty" (handles the spatula/container) and non-dominant as "Clean" (touches the balance doors/notebook).

    • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as hazardous solid waste.

B. Waste Disposal & Deactivation[3]
  • The Risk: Mixing halogenated pyridines with incompatible waste streams (e.g., strong oxidizers) can generate toxic chloramines or exothermic reactions.

  • The Protocol:

    • Segregation: Dispose of in "Halogenated Organic Waste" streams. Do not mix with general non-halogenated solvents.

    • Labeling: Clearly tag the waste container with the specific structure. "Pyridine Derivative - Acidic" is the critical identifier for waste handlers.

    • Container Prep: Triple rinse empty reagent bottles with a compatible solvent (e.g., Acetone or DCM) before defacing the label and discarding the glass.

Emergency Response

Exposure Scenarios[2][3][4][5][6][7]
  • Ocular Contact:

    • Immediate Action: Flush with tepid water for 15 minutes minimum .

    • Mechanism:[1][2] The acetic acid group causes immediate protein denaturation in the cornea. Seconds matter.

    • Follow-up: Seek ophthalmological evaluation.[3]

  • Skin Contact:

    • Immediate Action: Drench with water.[4][5][3][6] Do not use soap immediately if it is abrasive.

    • Contraindication:Do not use organic solvents (Ethanol/DMSO) to wash the skin. This will drive the lipophilic pyridine ring deeper into the dermis.

Spill Management
  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: For solid spills, cover with a dry lime or soda ash mixture to neutralize the acidity before sweeping.

  • Collect: Use non-sparking tools. Place in a sealed hazardous waste bag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridineacetic acid derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Controlling Exposure to Hazardous Chemicals. Retrieved from [Link]

Sources

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